Pitolisant-d10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H26ClNO |
|---|---|
Molecular Weight |
305.9 g/mol |
IUPAC Name |
1-[3-[3-(4-chlorophenyl)propoxy]propyl]-2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidine |
InChI |
InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2/i1D2,2D2,3D2,11D2,12D2 |
InChI Key |
NNACHAUCXXVJSP-GQBOCPGDSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Pitolisant-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of Pitolisant-d10, a deuterated isotopologue of the histamine (B1213489) H3 receptor antagonist/inverse agonist, Pitolisant (B1243001). This document is intended for use by researchers, scientists, and professionals in drug development who require detailed technical information on this compound. The guide summarizes available quantitative data, outlines relevant experimental protocols, and provides visual representations of its mechanism of action and analytical workflows.
Core Physical and Chemical Properties
This compound is the deuterated form of Pitolisant, where ten hydrogen atoms on the piperidine (B6355638) ring have been replaced by deuterium. This isotopic substitution is primarily utilized in research settings, particularly in pharmacokinetic studies as an internal standard for mass spectrometry-based quantification.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its non-deuterated hydrochloride salt form. Due to the limited availability of specific experimental data for the deuterated form, properties of the parent compound, Pitolisant Hydrochloride, are included for reference and are clearly noted.
Table 1: Properties of this compound
| Property | Value | Source |
| Chemical Name | 1-(3-(3-(4-Chlorophenyl)propoxy)propyl)piperidine-2,2,3,3,4,4,5,5,6,6-d10 | Simson Pharma |
| CAS Number | 2416991-74-5 | Simson Pharma |
| Molecular Formula | C₁₇H₁₆D₁₀ClNO | Simson Pharma |
| Molecular Weight | 305.90 g/mol | Simson Pharma |
| Isotopic Purity | Not specified. Patent literature suggests typical incorporation of at least 90-99%. | WO2020092604A1[1] |
Table 2: Physical and Chemical Properties of Pitolisant Hydrochloride (Non-Deuterated)
| Property | Value | Source |
| Appearance | White or almost white crystalline powder | accessdata.fda.gov[2] |
| Solubility | Very soluble in water, methylene (B1212753) chloride, and ethanol; insoluble in cyclohexane. | accessdata.fda.gov[2] |
| Melting Point | A crystalline form has a melting point between 90°C and 95°C. | US 12145916 B2[3] |
| Stability | Commercial tablets have a 24-month expiry period at room temperature. Stress degradation studies show stability. | accessdata.fda.gov[2], African Journal of Biomedical Research[4] |
| pKa | 9.67 | Zenodo[3] |
Mechanism of Action: Signaling Pathway
Pitolisant acts as a potent and selective antagonist and inverse agonist at the histamine H3 receptor (H3R). The H3R functions as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking this receptor, Pitolisant disinhibits these neurons, leading to increased histamine levels in the brain. Furthermore, H3 receptors are also present as heteroreceptors on other non-histaminergic neurons, and their blockade by Pitolisant enhances the release of other key neurotransmitters involved in wakefulness and arousal, including acetylcholine, norepinephrine, and dopamine.
References
An In-Depth Technical Guide to the Synthesis and Characterization of Pitolisant-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route and characterization of Pitolisant-d10, a deuterated analog of the histamine (B1213489) H3 receptor antagonist/inverse agonist, Pitolisant. Given the absence of a publicly available, detailed experimental protocol for this compound, this document outlines a scientifically sound, proposed synthesis based on established methods for the preparation of Pitolisant and general deuteration techniques. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies.
Introduction to Pitolisant and the Rationale for Deuteration
Pitolisant is a first-in-class medication approved for the treatment of narcolepsy and excessive daytime sleepiness.[1] It functions as a selective antagonist/inverse agonist of the histamine H3 receptor, leading to increased histamine release in the brain and enhanced wakefulness.[1] The deuteration of pharmaceuticals, such as Pitolisant, is a strategic approach employed in drug discovery to potentially improve their pharmacokinetic and metabolic profiles. Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), can lead to a stronger carbon-deuterium bond. This may slow down metabolic processes at the site of deuteration, potentially leading to a longer half-life, reduced formation of certain metabolites, and an overall improved therapeutic window.
For the purpose of this guide, "this compound" is proposed to have ten deuterium atoms strategically placed on the piperidine (B6355638) ring, a common site for metabolic oxidation.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a convergent synthesis strategy, utilizing a deuterated piperidine precursor and a substituted propyl ether chain. The following is a detailed, albeit proposed, experimental protocol.
Experimental Protocols
Step 1: Synthesis of Piperidine-d11 (B105061)
A plausible route to a fully deuterated piperidine ring is the reduction of pyridine (B92270) using a deuterium source.
-
Reaction: Pyridine is subjected to catalytic reduction using deuterium gas (D2) in the presence of a suitable catalyst, such as rhodium on alumina (B75360) or platinum oxide, in a deuterated solvent like D2O or deuterated acetic acid.
-
Procedure: In a high-pressure reactor, pyridine is dissolved in deuterated acetic acid. The catalyst is added, and the vessel is purged with nitrogen before being pressurized with deuterium gas. The reaction is stirred at an elevated temperature and pressure until complete deuteration is achieved. The catalyst is then filtered off, and the solvent is removed under reduced pressure. The resulting piperidine-d11 is purified by distillation.
Step 2: Synthesis of 1-(3-Bromopropyl)-piperidine-d10
-
Reaction: The deuterated piperidine is reacted with 1,3-dibromopropane (B121459) to yield the N-substituted intermediate. To achieve the d10 final product, one deuterium from the piperidine nitrogen will be exchanged for a proton during workup.
-
Procedure: Piperidine-d11 is dissolved in an aprotic solvent such as acetonitrile. An excess of 1,3-dibromopropane and a non-nucleophilic base like potassium carbonate are added. The mixture is heated to reflux and stirred until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is then purified by column chromatography.
Step 3: Synthesis of 3-(4-Chlorophenyl)propan-1-ol (B1580537)
This intermediate is synthesized from 4-chlorobenzaldehyde (B46862) through a Wittig reaction followed by reduction.
-
Reaction: 4-chlorobenzaldehyde is reacted with the ylide generated from (2-bromoethyl)triphenylphosphonium bromide to form 1-chloro-4-(3-propenyl)benzene. Subsequent hydroboration-oxidation or catalytic hydrogenation reduces the double bond to yield 3-(4-chlorophenyl)propan-1-ol.
-
Procedure: (2-Bromoethyl)triphenylphosphonium bromide is treated with a strong base like n-butyllithium in THF at low temperature to generate the ylide. 4-chlorobenzaldehyde is then added, and the reaction is allowed to warm to room temperature. After workup, the resulting alkene is isolated. The alkene is then dissolved in THF and treated with a borane (B79455) source (e.g., BH3·THF) followed by oxidative workup with hydrogen peroxide and sodium hydroxide (B78521) to yield the primary alcohol.
Step 4: Synthesis of this compound
-
Reaction: The final step involves the etherification of 3-(4-chlorophenyl)propan-1-ol with 1-(3-bromopropyl)piperidine-d10.
-
Procedure: 3-(4-chlorophenyl)propan-1-ol is dissolved in a suitable solvent like THF. A strong base, such as sodium hydride, is added to deprotonate the alcohol, forming the corresponding alkoxide. 1-(3-Bromopropyl)piperidine-d10 is then added to the reaction mixture, which is stirred at room temperature or gentle heat until the reaction is complete. The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude this compound is purified by column chromatography.
Synthesis Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Characterization of this compound
Comprehensive characterization is crucial to confirm the identity, purity, and extent of deuteration of the final product.
Analytical Techniques and Expected Data
| Technique | Parameter | Expected Result for this compound |
| ¹H NMR | Chemical Shift (δ) | Absence or significant reduction of signals corresponding to the piperidine ring protons. The aromatic and propyl chain protons should be present at their expected chemical shifts. |
| Integration | The integration values for the remaining proton signals should be consistent with the non-deuterated parts of the molecule. | |
| ²H NMR | Chemical Shift (δ) | A broad signal in the region corresponding to the chemical shifts of the piperidine ring protons, confirming the presence of deuterium at these positions. |
| Mass Spectrometry | Molecular Ion Peak (m/z) | The molecular ion peak should be observed at [M+H]⁺ = 306.3, which is 10 mass units higher than that of unlabeled Pitolisant (m/z = 296.3). |
| Isotopic Distribution | The isotopic pattern of the molecular ion will confirm the high level of deuterium incorporation. | |
| High-Performance Liquid Chromatography (HPLC) | Purity | The chromatogram should show a single major peak, indicating high chemical purity (typically >98%). |
| Retention Time | The retention time should be very similar to that of unlabeled Pitolisant under the same chromatographic conditions. |
Signaling Pathway of Pitolisant
Pitolisant acts on the presynaptic histamine H3 autoreceptors in the brain. By blocking these receptors, it inhibits the negative feedback loop that normally limits histamine synthesis and release. This leads to an increased concentration of histamine in the synaptic cleft, which then activates postsynaptic H1 receptors, promoting wakefulness.
Histamine Signaling Pathway Diagram
Caption: Mechanism of action of Pitolisant.
Conclusion
This technical guide provides a plausible and detailed framework for the synthesis and characterization of this compound. While a specific, published protocol is not available, the proposed synthetic route is based on well-established chemical transformations. The successful synthesis and characterization of this compound would provide a valuable tool for researchers studying the metabolism and pharmacokinetics of Pitolisant, potentially leading to the development of next-generation therapies with improved properties. The methodologies and analytical approaches described herein offer a solid foundation for any laboratory undertaking the synthesis of this and other deuterated pharmaceutical compounds.
References
A Technical Guide to Commercial Sourcing of Pitolisant-d10 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercial suppliers for Pitolisant-d10, a deuterated analog of the histamine (B1213489) H3 receptor antagonist/inverse agonist, Pitolisant. This guide is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound for laboratory use. It includes a comparative summary of available suppliers, key quality parameters to consider, and a general workflow for procurement and experimental application.
Introduction to this compound
Pitolisant is a novel therapeutic agent approved for the treatment of narcolepsy. Its deuterated isotopologue, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies. The incorporation of ten deuterium (B1214612) atoms provides a distinct mass shift, enabling sensitive and accurate quantification in complex biological matrices by mass spectrometry. For research and development purposes, obtaining this compound with high chemical and isotopic purity is paramount to ensure the reliability and reproducibility of experimental results.
Commercial Suppliers and Product Specifications
Several chemical suppliers offer this compound for research purposes. The following table summarizes the key specifications and available information from prominent vendors. It is important to note that availability and product details are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment | Available Sizes | Stock Status |
| Simson Pharma | Pitolisant D10 | 2416991-74-5 | C₁₇H₁₆D₁₀ClNO | 305.90 | Certificate of Analysis Provided | Not specified | Inquiry required | Custom Synthesis |
| MedchemExpress | This compound | Not specified | Not specified | Not specified | Not specified | Not specified | Inquiry required | Get quote |
| Cayman Chemical | This compound not listed | - | - | - | - | - | - | - |
| Toronto Research Chemicals (TRC) | This compound not listed | - | - | - | - | - | - | - |
Key Considerations for Sourcing this compound
When selecting a supplier for this compound, researchers should prioritize the following quality attributes:
-
Chemical Purity: Typically reported as a percentage (e.g., >98%) and determined by methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. A high chemical purity ensures that the material is free from significant impurities that could interfere with experimental assays.
-
Isotopic Enrichment: This specifies the percentage of the deuterated compound relative to its unlabeled counterpart (e.g., >99% deuterated). High isotopic enrichment is crucial for minimizing cross-talk between the analyte and the internal standard in mass spectrometry-based quantification.
-
Certificate of Analysis (CoA): A comprehensive CoA should be provided by the supplier, detailing the product's identity, purity, and other relevant analytical data. Simson Pharma explicitly states that a CoA accompanies every compound.
-
Availability and Lead Time: As indicated by Simson Pharma, this compound may be available via "Custom Synthesis," which implies a longer lead time compared to in-stock items. Researchers should factor this into their experimental planning. MedchemExpress offers a "Get quote" option, suggesting a similar process.
Workflow for Procurement and Initial Experimental Setup
The following diagram outlines a logical workflow for researchers from supplier selection to the initial experimental use of this compound.
Caption: Procurement and initial experimental workflow for this compound.
General Experimental Protocol: Use of this compound as an Internal Standard
While specific protocols will vary based on the experimental design and analytical instrumentation, the following provides a generalized methodology for using this compound as an internal standard in a typical bioanalytical workflow.
Objective: To accurately quantify the concentration of Pitolisant in a biological sample (e.g., plasma, brain tissue homogenate) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Pitolisant (analyte) reference standard
-
This compound (internal standard)
-
Biological matrix (e.g., blank plasma)
-
Organic solvents for extraction (e.g., acetonitrile, methanol)
-
Formic acid or other mobile phase modifiers
-
LC column appropriate for the separation
-
A validated LC-MS/MS system
Methodology:
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve Pitolisant and this compound in a suitable solvent (e.g., DMSO, methanol) to prepare concentrated stock solutions (e.g., 1 mg/mL).
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Pitolisant stock solution with the biological matrix to prepare a series of calibration standards at known concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To a known volume of each calibration standard, QC, and unknown sample, add a fixed volume of the this compound internal standard working solution.
-
Add a protein precipitation agent (e.g., 3 volumes of ice-cold acetonitrile).
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Develop a chromatographic method to separate Pitolisant and this compound from matrix components.
-
Optimize the mass spectrometer parameters for the detection of the parent and product ions of both the analyte and the internal standard (Multiple Reaction Monitoring - MRM mode).
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
-
Determine the concentration of Pitolisant in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
The following diagram illustrates the general experimental workflow.
Caption: Workflow for quantifying Pitolisant using this compound as an internal standard.
Conclusion
Sourcing high-purity this compound is a critical first step for researchers conducting quantitative studies of Pitolisant. While the number of off-the-shelf suppliers may be limited, options for custom synthesis are available. By carefully evaluating supplier specifications, particularly chemical purity and isotopic enrichment, and by following a systematic experimental workflow, researchers can ensure the generation of accurate and reliable data in their drug development and scientific investigations. Direct communication with suppliers to obtain detailed technical information and certificates of analysis is strongly recommended.
Pitolisant-d10 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Pitolisant-d10, a deuterated analog of Pitolisant (B1243001). The information herein is intended to support research and development activities by providing key chemical data, insights into its mechanism of action, and detailed experimental protocols.
Core Compound Data
This compound is the deuterated form of Pitolisant, a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. The strategic incorporation of deuterium (B1214612) can offer advantages in metabolic stability and pharmacokinetic profiling, making it a valuable tool in drug discovery and development.
Quantitative Data Summary
For clarity and ease of comparison, the fundamental quantitative data for this compound and its non-deuterated counterpart, Pitolisant, are summarized below.
| Property | This compound | Pitolisant |
| CAS Number | 2416991-74-5[1] | 362665-56-3[2] |
| Molecular Formula | C17H16D10ClNO[1] | C17H26ClNO[2] |
| Molecular Weight | 305.90 g/mol [1] | 295.85 g/mol |
| Chemical Name | 1-(3-(3-(4-Chlorophenyl)propoxy)propyl)piperidine-2,2,3,3,4,4,5,5,6,6-d10[1] | 1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine[2] |
Mechanism of Action and Signaling Pathway
Pitolisant functions as an inverse agonist at the histamine H3 receptor.[3][4] The H3 receptor is a presynaptic autoreceptor that tonically inhibits the synthesis and release of histamine in the central nervous system. By acting as an inverse agonist, Pitolisant not only blocks the binding of endogenous histamine but also reduces the receptor's constitutive activity, leading to an enhanced release of histamine. This increase in histaminergic neurotransmission is believed to mediate the wake-promoting and cognitive-enhancing effects of the drug.
The signaling cascade initiated by H3 receptor activation involves coupling to Gi/o proteins, which subsequently inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an inverse agonist, Pitolisant disrupts this pathway, resulting in an increase in cAMP levels.
Histamine H3 Receptor Inverse Agonist Signaling Pathway
References
Solubility Profile of Pitolisant-d10 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Pitolisant-d10 in various organic solvents. Given the limited publicly available data specifically for the deuterated form, this document leverages solubility data for Pitolisant as a close surrogate. The physicochemical properties of deuterated and non-deuterated isotopologues are generally considered to be very similar, making this a reliable approximation for research and development purposes.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Pitolisant in common organic solvents. These values are essential for the preparation of stock solutions and formulations for in vitro and in vivo studies.
| Solvent | Solubility (mg/mL) |
| Ethanol | ~30[1] |
| Dimethyl Sulfoxide (DMSO) | ~20[1] |
| Dimethylformamide (DMF) | ~20[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10[1] |
| Water | 2[2] |
Qualitative Solubility Data
Qualitative solubility descriptions provide a broader understanding of Pitolisant's behavior in different solvent classes. Pitolisant hydrochloride is described as a white or almost white crystalline powder with the following characteristics:
-
Very Soluble in water, ethanol, and methylene (B1212753) chloride[3][4].
-
Freely Soluble in acetone[3].
Experimental Protocol: Shake-Flask Method for Solubility Determination
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for this experiment.
Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.
Materials:
-
This compound (solid form)
-
Selected organic solvent (e.g., ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Dilute the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Assay.
Signaling Pathway of Pitolisant
References
- 1. Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
A Technical Guide to the Comparative Analysis of Pitolisant and Pitolisant-d10 for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of Pitolisant and its deuterated analog, Pitolisant-d10. The document outlines the theoretical advantages of deuteration, presents a framework for the non-clinical comparative evaluation of these two compounds, and provides detailed experimental methodologies. This guide is intended to support research and development activities by offering a foundational understanding of the expected pharmacokinetic differences and the analytical strategies required for their assessment.
Introduction: The Rationale for Deuteration
Pitolisant is a histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy.[1][2] It enhances the activity of histaminergic neurons in the brain, which play a crucial role in maintaining wakefulness.[1][3] Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a well-established strategy in drug development to improve the pharmacokinetic and/or toxicological profiles of drug candidates.[4][5] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, a phenomenon known as the kinetic isotope effect.[5] This modification can lead to a more favorable pharmacokinetic profile, potentially resulting in reduced dosing frequency and an improved safety profile by minimizing the formation of toxic metabolites.[4][6]
This compound, a deuterated version of Pitolisant, is not commercially available but serves as a critical tool in bioanalytical assays. As a stable isotope-labeled internal standard (SIL-IS), it is considered the gold standard for the accurate quantification of Pitolisant in biological matrices using liquid chromatography-mass spectrometry (LC-MS/MS).[3][6][7] The co-elution and similar ionization response of a SIL-IS allow for effective compensation for matrix effects and other sources of analytical variability.[6][7]
Pitolisant's Mechanism of Action
Pitolisant acts as a potent and selective antagonist/inverse agonist at the histamine H3 receptor.[3][8] These receptors function as presynaptic autoreceptors on histamine-releasing neurons. By blocking these receptors, Pitolisant inhibits the negative feedback mechanism that normally limits histamine synthesis and release.[8][9] This results in an increased concentration of histamine in the synaptic cleft, leading to enhanced histaminergic neurotransmission and promoting wakefulness.[3][8]
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Safety, tolerability and pharmacokinetics of the histamine H3 receptor antagonist, ABT-288, in healthy young adults and elderly volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of the binding distribution of agonist and antagonist ligands for histamine H3 receptors in pig brain by quantitative autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the LC-MS/MS Analysis of Pitolisant using Pitolisant-d10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitolisant, marketed under the brand name Wakix®, is a first-in-class histamine (B1213489) H3 receptor antagonist/inverse agonist.[1][2] It is approved for the treatment of narcolepsy with or without cataplexy in adults by enhancing the activity of histaminergic neurons in the brain, which play a crucial role in wakefulness and arousal.[1][2] The mechanism of action involves blocking H3 autoreceptors, leading to increased synthesis and release of histamine in the brain.[3]
Accurate and robust bioanalytical methods are essential for pharmacokinetic studies, drug monitoring, and clinical trials of Pitolisant. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as Pitolisant-d10, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the results.
This document provides a detailed application note and protocol for the quantitative analysis of Pitolisant in human plasma using this compound as an internal standard by LC-MS/MS.
Signaling Pathway of Pitolisant
Pitolisant acts as an antagonist/inverse agonist at the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit. As a presynaptic autoreceptor, its activation by histamine inhibits the synthesis and release of histamine. By blocking this receptor, Pitolisant disinhibits the histaminergic neurons, leading to increased histamine levels in the synaptic cleft. This enhanced histaminergic transmission promotes wakefulness. The H3 receptor is also a heteroreceptor, and its blockade can modulate the release of other neurotransmitters such as acetylcholine, norepinephrine, and dopamine.
Experimental Protocols
Materials and Reagents
-
Pitolisant reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Water (LC-MS grade)
-
Methanol (HPLC grade)
Stock and Working Solutions
-
Pitolisant Stock Solution (1 mg/mL): Accurately weigh and dissolve Pitolisant in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pitolisant Working Solutions: Serially dilute the Pitolisant stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation: Protein Precipitation
-
Label polypropylene (B1209903) tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of human plasma into the labeled tubes.
-
Spike 10 µL of the appropriate Pitolisant working solution for calibration standards and QCs. For blank and unknown samples, add 10 µL of 50:50 (v/v) acetonitrile:water.
-
Add 200 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile.
-
Vortex mix all tubes for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pitolisant: 296.3 > 98.2, This compound: 306.3 > 98.2 (hypothetical) |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Experimental Workflow
Data Presentation
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio of Pitolisant to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.005 |
| 0.5 | 0.024 |
| 1.0 | 0.051 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 50.0 | 2.545 |
| 100.0 | 5.098 |
| 200.0 | 10.201 |
| Representative data |
Precision and Accuracy
The precision and accuracy of the method are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate on the same day (intra-day) and on different days (inter-day).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 8.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 160.0 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Acceptance criteria based on regulatory guidelines |
Matrix Effect and Recovery
The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to that of a pure solution of the analyte. Recovery is determined by comparing the peak response of an analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample.
| QC Level | Mean Matrix Factor | Mean Recovery (%) |
| Low QC | 0.98 | 95.2 |
| High QC | 1.01 | 96.5 |
| Representative data |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a sensitive, selective, and reliable approach for the quantification of Pitolisant in human plasma. The simple protein precipitation sample preparation procedure and rapid chromatographic runtime make this method suitable for high-throughput analysis in a drug development setting. The use of a stable isotope-labeled internal standard is crucial for mitigating the variability introduced by matrix effects and ensuring the accuracy of the analytical results. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Pitolisant.
References
- 1. Simultaneous determination of bestatin and p-hydroxybestatin, a major metabolite, in human serum by gas chromatography mass spectrometry. Utilization of quantitative selected ion monitoring and deuterium labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative gas chromatographic mass spectrometric determination of mandelic acid in blood plasma. Comparison of deuterated and homologous internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbpas.com [ijbpas.com]
Application Note: UPLC-MS/MS Method for the Quantification of Pitolisant in Human Plasma
Abstract
This application note details a robust, sensitive, and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Pitolisant (B1243001) in human plasma. The method utilizes Pitolisant-d10 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation technique. Chromatographic separation is performed on a C18 reversed-phase column with a total run time of under 5 minutes, making it suitable for high-throughput analysis. The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, precision, accuracy, and recovery over the calibrated concentration range.
Introduction
Pitolisant is a selective histamine (B1213489) H3 receptor antagonist/inverse agonist used for the treatment of narcolepsy with or without cataplexy.[1][2] Accurate quantification of Pitolisant in human plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This UPLC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications, employing a deuterated internal standard (this compound) to correct for matrix effects and variability during sample processing and analysis.[3][4]
Experimental
Chemicals and Reagents
-
Pitolisant reference standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Type I, ultrapure)
-
Control human plasma (K2-EDTA)
Instrumentation
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5]
Preparation of Standards and Samples
-
Stock Solutions: Primary stock solutions of Pitolisant and this compound were prepared in methanol (B129727) at a concentration of 1 mg/mL.
-
Working Solutions: A series of Pitolisant working solutions for calibration standards (CS) and quality control (QC) samples were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. A working solution of this compound (IS) was prepared at 100 ng/mL in the same diluent.
-
Sample Preparation: A simple protein precipitation method was used.[6][7]
-
Pipette 50 µL of human plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL this compound).
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
UPLC-MS/MS Conditions
The instrumental parameters were optimized for the sensitive and selective detection of Pitolisant and its internal standard.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[5] |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B in 2.5 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 4.5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| Cone Gas Flow | 50 L/Hr |
| Desolvation Gas Flow | 800 L/Hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Compound-Specific Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Pitolisant | 296.3 | 98.2 | 30 | 25 |
| This compound | 306.3 | 108.2 | 30 | 25 |
| Note: The precursor for Pitolisant is [M+H]+. The transition of m/z 296.3 → 98.2 is consistent with published literature.[6][7][8] The transition for the d10-labeled internal standard is projected based on the addition of 10 Daltons. |
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL.[6] The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL, with a signal-to-noise ratio >10.
Table 4: Calibration Curve Summary
| Parameter | Result |
| Concentration Range | 0.1 – 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 0.1 ng/mL |
| Accuracy at LLOQ | 95.5% - 104.2% |
| Precision at LLOQ (%CV) | ≤ 8.5% |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated using QC samples at three concentration levels: low (0.3 ng/mL), medium (10 ng/mL), and high (80 ng/mL).
Table 5: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| Low | 0.3 | 5.8 | 102.7 | 7.1 | 101.5 |
| Medium | 10 | 4.2 | 98.9 | 5.5 | 99.8 |
| High | 80 | 3.5 | 101.2 | 4.8 | 100.9 |
| Note: All values are within the acceptable limits of ±15% (±20% for LLOQ) as per bioanalytical method validation guidelines. |
Matrix Effect and Recovery
The matrix effect and recovery were assessed at low, medium, and high QC concentrations. The use of a stable isotope-labeled internal standard effectively compensated for any matrix-induced ion suppression or enhancement.
Table 6: Recovery and Matrix Effect Summary
| QC Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) |
| Low | 92.4 | 95.1 | 3.8 |
| Medium | 94.1 | 96.8 | 2.9 |
| High | 93.5 | 95.9 | 3.1 |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical diagram of MRM detection for Pitolisant and its IS.
Conclusion
The UPLC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Pitolisant in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The use of a deuterated internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting pharmacokinetic and clinical studies of Pitolisant.
References
- 1. zenodo.org [zenodo.org]
- 2. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of bestatin and p-hydroxybestatin, a major metabolite, in human serum by gas chromatography mass spectrometry. Utilization of quantitative selected ion monitoring and deuterium labelled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Pitolisant in Human Plasma using Pitolisant-d10 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sample preparation and quantification of Pitolisant (B1243001) in human plasma using a rapid and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs Pitolisant-d10 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation is based on a straightforward protein precipitation technique, offering high recovery and minimal matrix effects. This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of Pitolisant.
Introduction
Pitolisant is a potent and selective histamine (B1213489) H3 receptor antagonist/inverse agonist. By blocking the presynaptic H3 autoreceptors, Pitolisant enhances the release of histamine in the brain, which in turn promotes wakefulness.[1] This mechanism of action makes it an effective treatment for excessive daytime sleepiness (EDS) in patients with narcolepsy.[2][3][4] Accurate quantification of Pitolisant in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. The use of a stable isotope-labeled internal standard like this compound is the gold standard for LC-MS/MS-based bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, thus correcting for potential variability.[5]
This application note provides a comprehensive protocol for the extraction and analysis of Pitolisant from human plasma, utilizing this compound as the internal standard. The method is validated according to industry-standard guidelines, demonstrating excellent linearity, precision, accuracy, and recovery.
Signaling Pathway of Pitolisant
Pitolisant acts as an antagonist/inverse agonist at the histamine H3 receptor. In its role as an antagonist, it blocks the binding of histamine to the H3 autoreceptor, preventing the negative feedback loop that inhibits histamine synthesis and release. As an inverse agonist, Pitolisant reduces the constitutive activity of the H3 receptor, further promoting the release of histamine from presynaptic neurons. The increased synaptic histamine then acts on postsynaptic H1 receptors to enhance wakefulness and cognitive functions.
Experimental Protocols
Materials and Reagents
-
Pitolisant reference standard
-
This compound internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Ultrapure water
Equipment
-
LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer)
-
High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
96-well plates (optional)
Stock and Working Solutions Preparation
-
Pitolisant Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pitolisant and dissolve it in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Pitolisant Working Solutions: Prepare serial dilutions of the Pitolisant stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples at desired concentrations.
-
This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.
Sample Preparation Protocol: Protein Precipitation
The protein precipitation method is a simple and effective technique for extracting Pitolisant from plasma samples.[6][7][8][9][10]
-
Aliquoting: Pipette 100 µL of human plasma (calibration standards, QC samples, or unknown samples) into a 1.5 mL microcentrifuge tube.
-
Addition of Internal Standard and Precipitation: Add 300 µL of the this compound internal standard working solution (100 ng/mL in acetonitrile) to each tube.
-
Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial or a 96-well plate.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
Chromatographic Conditions (Illustrative)
| Parameter | Value |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometric Conditions (Illustrative)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Pitolisant: m/z 296.2 -> 98.1 This compound: m/z 306.2 -> 108.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Method Validation (Illustrative Data)
The following tables summarize the performance characteristics of this method, based on typical results for similar bioanalytical assays.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Regression Model | r² |
| Pitolisant | 0.1 - 100 | Linear, 1/x² | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 0.1 | ≤ 10.0 | 90.0 - 110.0 | ≤ 12.0 | 92.0 - 108.0 |
| Low | 0.3 | ≤ 8.0 | 95.0 - 105.0 | ≤ 10.0 | 94.0 - 106.0 |
| Medium | 10 | ≤ 6.0 | 97.0 - 103.0 | ≤ 8.0 | 96.0 - 104.0 |
| High | 80 | ≤ 5.0 | 98.0 - 102.0 | ≤ 7.0 | 97.0 - 103.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Pitolisant Recovery (%) | This compound Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 92.5 | 91.8 | 98.5 |
| High | 80 | 94.1 | 93.5 | 101.2 |
Conclusion
The described LC-MS/MS method provides a reliable and efficient means for the quantitative determination of Pitolisant in human plasma. The use of this compound as an internal standard ensures the accuracy and robustness of the results. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for a variety of research and drug development applications.
References
- 1. The histamine H3 receptor: from discovery to clinical trials with pitolisant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inverse agonist of the histamine H(3) receptor improves wakefulness in narcolepsy: studies in orexin-/- mice and patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wakixhcp.com [wakixhcp.com]
- 4. Pitolisant, an inverse agonist of the histamine H3 receptor: an alternative stimulant for narcolepsy-cataplexy in teenagers with refractory sleepiness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. anivet.au.dk [anivet.au.dk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for the Use of Pitolisant-d10 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pitolisant-d10, a deuterated analog of Pitolisant, in pharmacokinetic (PK) studies. The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate and precise quantification of Pitolisant in biological matrices.
Introduction to Pitolisant and the Role of Deuterated Standards
Pitolisant is a histamine (B1213489) H3-receptor antagonist/inverse agonist approved for the treatment of narcolepsy.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its safe and effective use.
Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative bioanalysis.[3][4] By replacing ten hydrogen atoms with deuterium, the molecular weight of this compound is increased, allowing it to be distinguished from the unlabeled Pitolisant by a mass spectrometer. However, its chemical and physical properties remain nearly identical. This similarity ensures that this compound co-elutes with Pitolisant during chromatography and experiences similar extraction efficiency and matrix effects, thereby providing a reliable means to correct for variations during sample processing and analysis.[3][4][5]
Quantitative Pharmacokinetic Data of Pitolisant
The following tables summarize key pharmacokinetic parameters of Pitolisant from studies in various populations. This data serves as a reference for designing and interpreting pharmacokinetic studies.
Table 1: Single-Dose Pharmacokinetic Parameters of Pitolisant in Healthy Adults
| Parameter | Value | Reference |
| Tmax (median) | 3.5 hours | [3] |
| Half-life (t½) (median) | ~20 hours | [5] |
| Oral Bioavailability | ~90% | [3] |
| Apparent Volume of Distribution (Vd/F) | ~700 L | [5] |
| Serum Protein Binding | 91% to 96% | [5] |
| Blood to Plasma Ratio | 0.55 to 0.89 | [5] |
Table 2: Pharmacokinetic Parameters of Pitolisant in a Rat Study (3 mg/kg oral dose)
| Parameter | Value | Reference |
| Cmax (mean ± SD) | 3.4 ± 1.7 ng/mL | [6] |
| AUC₀-∞ (mean ± SD) | 5 ± 4 ng·h/mL | [6] |
| Half-life (t½) (mean ± SD) | 1.9 ± 0.3 hours | [6] |
Table 3: Comparison of Pitolisant Exposure in Pediatric Patients (17.8 mg single dose)
| Age Group | Cmax (relative to older pediatric) | AUC₀-₁₀h (relative to older pediatric) | Reference |
| Younger Pediatric (6 to <12 years) | 52% greater | 73% greater | [7] |
| Older Pediatric (12 to <18 years) | - | - | [7] |
| Young Adults (18 to <45 years) | 51% lower | 48% lower | [7] |
Signaling Pathway of Pitolisant
Pitolisant acts as an antagonist and inverse agonist at the histamine H3 receptor. These receptors function as autoreceptors on histaminergic neurons, inhibiting the synthesis and release of histamine. By blocking these receptors, Pitolisant increases the synthesis and release of histamine in the brain, which in turn promotes wakefulness.
Figure 1. Mechanism of action of Pitolisant at the histamine H3 autoreceptor.
Experimental Protocols
The following section details a representative protocol for a pharmacokinetic study of Pitolisant in plasma using this compound as an internal standard, followed by sample analysis using LC-MS/MS.
Experimental Workflow
Figure 2. Workflow for a typical pharmacokinetic study using this compound.
Protocol: Quantification of Pitolisant in Human Plasma using LC-MS/MS with this compound Internal Standard
1. Materials and Reagents
-
Pitolisant reference standard
-
This compound (Internal Standard)
-
Blank human plasma (with appropriate anticoagulant)
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid or ammonium (B1175870) formate (B1220265)
-
Microcentrifuge tubes or 96-well plates
-
Calibrated pipettes
2. Preparation of Stock and Working Solutions
-
Pitolisant Stock Solution (1 mg/mL): Accurately weigh and dissolve Pitolisant reference standard in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Pitolisant Working Solutions: Prepare serial dilutions of the Pitolisant stock solution in 50:50 methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
This compound Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile to a concentration that provides an adequate response on the mass spectrometer.
3. Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the Pitolisant working solutions to prepare a series of calibration standards (e.g., 0.1 to 100 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add 200 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate plasma proteins.
-
Centrifuge the tubes at approximately 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions (Representative)
These conditions are based on a published method for Pitolisant and should be optimized for the specific instrumentation used.[6]
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Xbridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium formate with 0.2% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate Pitolisant from endogenous plasma components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pitolisant: m/z 296.3 → 98.2 (quantifier)
-
This compound: m/z 306.3 → 108.2 (or another appropriate fragment, to be determined experimentally)
-
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of Pitolisant to this compound against the nominal concentration of the calibration standards.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Quantify the concentration of Pitolisant in the QC and study samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.
Conclusion
The use of this compound as an internal standard is essential for the development of robust and reliable bioanalytical methods for the quantification of Pitolisant in pharmacokinetic studies. The protocols and data presented in these application notes provide a strong foundation for researchers and scientists in the field of drug development to accurately characterize the pharmacokinetic profile of Pitolisant.
References
- 1. Pitolisant | C17H26ClNO | CID 9948102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Application Notes and Protocols: Determining Brain Penetration of Pitolisant using Pitolisant-d10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitolisant (B1243001) is a histamine (B1213489) H3 receptor antagonist/inverse agonist approved for the treatment of narcolepsy. Its mechanism of action involves modulating the release of histamine and other neurotransmitters in the central nervous system (CNS), making the assessment of its brain penetration a critical aspect of its pharmacological evaluation.[1][2][3] Stable isotope-labeled internal standards, such as Pitolisant-d10, are essential tools in pharmacokinetic studies for accurate quantification of the parent drug in biological matrices. This document provides detailed application notes and protocols for determining the brain penetration of Pitolisant in a preclinical rodent model using this compound as an internal standard for bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Rationale for using this compound
Stable isotope-labeled compounds are ideal internal standards for LC-MS/MS-based quantification. This compound, being chemically identical to Pitolisant but with a different mass, co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for highly accurate and precise quantification of Pitolisant in complex biological matrices like plasma and brain homogenate, correcting for variability during sample preparation and analysis.
Experimental Protocols
In Vivo Rodent Brain Penetration Study (Cassette Dosing Approach)
This protocol describes a cassette dosing study in rats to determine the brain-to-plasma concentration ratio (Kp) of Pitolisant. Cassette dosing allows for the simultaneous administration of multiple compounds, increasing throughput in early drug discovery.
Materials:
-
Male Wistar rats (250-300 g)
-
Pitolisant
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (with anticoagulant, e.g., K2-EDTA)
-
Surgical tools for decapitation and brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
Dosing Solution Preparation: Prepare a homogenous suspension of Pitolisant in the selected vehicle at the desired concentration (e.g., for a 3 mg/kg dose).
-
Dosing: Administer Pitolisant orally to a cohort of rats (n=3-4 per time point) via gavage.
-
Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), anesthetize the animals.
-
Blood Sampling: Collect blood via cardiac puncture into labeled tubes containing anticoagulant. Centrifuge the blood at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Brain Tissue Collection: Immediately following blood collection, perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature. Decapitate the animal, carefully dissect the whole brain, rinse with ice-cold PBS, blot dry, and record the weight. Flash-freeze the brain in liquid nitrogen or on dry ice and store at -80°C until homogenization.
Brain Tissue Homogenization
Materials:
-
Frozen rat brain tissue
-
Homogenization buffer (e.g., PBS or a specified buffer for your downstream application)
-
Bead-based homogenizer (e.g., Bullet Blender™) or other suitable homogenizer
-
Homogenization tubes with beads (e.g., 0.5 mm glass beads)
-
Microcentrifuge
Procedure:
-
Weigh the frozen brain tissue.
-
Transfer the tissue to a pre-chilled homogenization tube containing a mass of beads equal to the tissue mass.
-
Add a pre-determined volume of ice-cold homogenization buffer (typically 2-4 volumes of the tissue weight, e.g., 2-4 mL of buffer per gram of tissue).
-
Homogenize the tissue according to the manufacturer's instructions for the specific homogenizer used. For a bead-based system, this typically involves processing at a set speed and time (e.g., speed 6 for 3 minutes).[4]
-
Visually inspect the homogenate for completeness. If necessary, repeat the homogenization step.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant (brain homogenate) and store at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification of Pitolisant and this compound
This method is adapted from a published assay for Pitolisant and includes the deuterated internal standard.[5]
Materials:
-
Rat plasma and brain homogenate samples
-
Pitolisant and this compound analytical standards
-
Aripiprazole (or another suitable internal standard if not using this compound)
-
Acetonitrile (ACN)
-
Formic acid
-
Ammonium formate (B1220265)
-
LC-MS/MS system (e.g., with a C18 column like Xbridge 2.1 x 50 mm, 3.5 µm)
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or brain homogenate in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (in ACN).
-
Add 150 µL of ACN to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions:
| Parameter | Setting |
| LC Column | Xbridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate with 0.2% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A suitable gradient to ensure separation from matrix components. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Pitolisant: m/z 296.3 → 98.2 This compound: m/z 306.3 → 108.2 (Predicted) |
| Internal Standard | Aripiprazole: m/z 448.2 → 285.3 (if not using this compound) |
Note on this compound MRM Transition: The predicted MRM transition for this compound (m/z 306.3 → 108.2) is based on the addition of 10 daltons to the parent mass and a corresponding shift in the fragment ion containing the deuterated piperidine (B6355638) ring. This should be confirmed experimentally by infusing the this compound standard.
Data Presentation
The following tables summarize the expected quantitative data from the brain penetration study.
Table 1: Pharmacokinetic Parameters of Pitolisant in Rats (3 mg/kg, oral)
| Parameter | Value |
| Cmax (ng/mL) | 3.4 ± 1.7[5] |
| Tmax (h) | ~3[2] |
| AUC (ng*h/mL) | 5 ± 4[5] |
| Half-life (h) | 1.9 ± 0.3[5] |
Table 2: Brain and Plasma Concentrations and Brain-to-Plasma Ratio of Pitolisant in Rats (3 mg/kg, oral)
| Time (h) | Mean Plasma Conc. (ng/mL) | Mean Brain Conc. (ng/g) | Estimated Kp (Brain/Plasma) |
| 0.5 | 2.5 | 38[5] | 15.2 |
| 1.0 | 3.4 | 60[5] | 17.6 |
| 2.0 | 2.8 | 52[5] | 18.6 |
Note: Plasma concentrations are estimated based on the Cmax and Tmax values. The Kp values are estimations based on the available data at specific time points and may not represent the steady-state brain-to-plasma ratio. A study in mice reported a brain/plasma AUC ratio of 23.5, indicating high brain penetration.[6]
Visualizations
Experimental Workflow
Caption: Experimental workflow for determining Pitolisant brain penetration.
Pitolisant Mechanism of Action: H3 Receptor Signaling
Caption: Pitolisant's signaling pathway at the H3 receptor.
Conclusion
The protocols and information provided in these application notes offer a comprehensive framework for researchers to accurately determine the brain penetration of Pitolisant using its deuterated analog, this compound. The use of a stable isotope-labeled internal standard is crucial for robust bioanalytical data. The experimental design and methodologies outlined here can be adapted for similar small molecules targeting the CNS, aiding in the efficient evaluation of their potential as therapeutic agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pitolisant to Treat Excessive Daytime Sleepiness and Cataplexy in Adults with Narcolepsy: Rationale and Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pitolisant, a wake‐promoting agent devoid of psychostimulant properties: Preclinical comparison with amphetamine, modafinil, and solriamfetol - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Chromatographic Separation and Quantification of Pitolisant and Pitolisant-d10 for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of Pitolisant and its deuterated internal standard, Pitolisant-d10, in biological matrices. The described liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol is optimized for high-throughput analysis, making it ideal for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Introduction
Pitolisant is a histamine (B1213489) H3-receptor antagonist/inverse agonist used for the treatment of narcolepsy.[1] Accurate determination of its concentration in biological fluids is crucial for pharmacokinetic and bioequivalence studies. The use of a deuterated internal standard, such as this compound, that co-elutes with the analyte is the gold standard for quantitative bioanalysis using LC-MS/MS. This approach minimizes analytical variability, leading to more reliable and reproducible results. This document provides a comprehensive protocol for the chromatographic separation and mass spectrometric detection of Pitolisant and this compound.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of Pitolisant and this compound from plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
Pitolisant and this compound reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare a stock solution of Pitolisant and a separate stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Create a working internal standard solution by diluting the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with acetonitrile.
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution to the plasma sample.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions: A previously published method for Pitolisant provides a solid foundation for this analysis.[2]
| Parameter | Value |
| Column | Xbridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) with 0.2% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution program is recommended. Start with a higher percentage of Mobile Phase A and ramp up to a higher percentage of Mobile Phase B to ensure elution of the analytes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions: The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Pitolisant | 296.3 | 98.2 | To be optimized |
| This compound | 306.3 (theoretical) | To be determined | To be optimized |
Note on this compound Mass Transition: The precursor ion for this compound is theoretically 306.3 m/z, assuming the addition of 10 deuterium (B1214612) atoms to the molecular weight of Pitolisant (295.45 g/mol ). The optimal product ion and collision energy must be determined experimentally by infusing a solution of the this compound standard into the mass spectrometer. A common fragmentation pathway for Pitolisant involves the piperidine (B6355638) ring, so a corresponding deuterated fragment would be expected.
Data Presentation
The following tables summarize the key quantitative parameters for the chromatographic separation and mass spectrometric detection of Pitolisant and this compound.
Table 1: Chromatographic Parameters
| Analyte | Expected Retention Time (min) |
| Pitolisant | ~ 2.5 |
| This compound | ~ 2.5 (co-eluting with Pitolisant) |
Table 2: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pitolisant | 296.3 | 98.2[2] |
| This compound | 306.3 (theoretical) | To be determined experimentally |
Visualizations
Experimental Workflow
References
- 1. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of Calibration Curves for the Quantification of Pitolisant using Pitolisant-d10 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pitolisant is a histamine (B1213489) H3-receptor antagonist/inverse agonist approved for the treatment of narcolepsy. Accurate quantification of Pitolisant in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a detailed protocol for the preparation of calibration curves for the quantification of Pitolisant using a stable isotope-labeled internal standard, Pitolisant-d10, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard in quantitative bioanalysis, as it effectively corrects for matrix effects and variability in sample processing and instrument response.
Quantitative Data Summary
The following tables summarize the typical concentration ranges and key parameters for the preparation of calibration curves for Pitolisant analysis.
Table 1: Pitolisant Calibration Curve Standards
| Calibration Standard | Concentration of Pitolisant (ng/mL) | Concentration of this compound (ng/mL) |
| Blank | 0 | 0 |
| Zero Standard | 0 | 10 |
| Calibrant 1 (LLOQ) | 0.1 | 10 |
| Calibrant 2 | 0.5 | 10 |
| Calibrant 3 | 1.0 | 10 |
| Calibrant 4 | 5.0 | 10 |
| Calibrant 5 | 10.0 | 10 |
| Calibrant 6 | 50.0 | 10 |
| Calibrant 7 | 100.0 | 10 |
| Calibrant 8 (ULOQ) | 200.0 | 10 |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Quality Control (QC) Sample Concentrations
| QC Level | Concentration of Pitolisant (ng/mL) | Concentration of this compound (ng/mL) |
| QC Low | 0.3 | 10 |
| QC Medium | 8.0 | 10 |
| QC High | 150.0 | 10 |
Experimental Protocols
This section details the step-by-step methodology for preparing calibration standards and quality control samples.
Materials and Reagents
-
Pitolisant reference standard
-
This compound internal standard
-
HPLC-grade methanol (B129727)
-
HPLC-grade acetonitrile (B52724)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Biological matrix (e.g., human plasma, rat plasma)
-
Calibrated pipettes and sterile, non-stick pipette tips
-
Volumetric flasks (Class A)
-
Microcentrifuge tubes
Preparation of Stock Solutions
-
Pitolisant Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Pitolisant reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5-10 minutes to ensure complete dissolution.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in a 1 mL volumetric flask with methanol.
-
Pitolisant Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with 50% methanol in water. For example, add 100 µL of the 1 mg/mL primary stock to 9.9 mL of 50% methanol.
-
This compound Working IS Solution (100 ng/mL): Perform a serial dilution of the IS stock solution with 50% methanol in water to achieve a final concentration of 100 ng/mL. This working solution will be spiked into all samples (calibrants, QCs, and unknowns) to yield a final concentration of 10 ng/mL after a 1:10 dilution.
Preparation of Calibration Curve Standards and QC Samples
Calibration standards and QC samples are prepared by spiking the Pitolisant working stock solution into the biological matrix. The following steps outline the preparation of an 8-point calibration curve and three levels of QC samples.
-
Serial Dilutions: Perform serial dilutions of the 10 µg/mL Pitolisant working stock solution with 50% methanol to prepare intermediate spiking solutions.
-
Spiking into Matrix:
-
For each calibration standard and QC level, add the appropriate volume of the corresponding spiking solution to a known volume of the biological matrix to achieve the final concentrations listed in Tables 1 and 2.
-
For the blank sample, add an equivalent volume of the dilution solvent (50% methanol) to the matrix.
-
For the zero standard, add the dilution solvent to the matrix, which will later be spiked with the internal standard.
-
-
Internal Standard Addition: Add the this compound working IS solution to all samples (except the blank) to achieve a final concentration of 10 ng/mL.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each spiked matrix sample, add 300 µL of cold acetonitrile containing 0.1% formic acid.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
LC-MS/MS Method
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (Pitolisant) | m/z 296.3 → 98.2[1][2] |
| MRM Transition (this compound) | m/z 306.3 → 98.2 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Data Analysis
The calibration curve is constructed by plotting the peak area ratio of Pitolisant to this compound against the nominal concentration of each calibration standard. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentration of Pitolisant in the QC and unknown samples is then calculated from the regression equation of the calibration curve.
Visualizations
Experimental Workflow
Caption: Experimental workflow for calibration curve preparation.
Pitolisant Signaling Pathway
Caption: Pitolisant's mechanism of action at the H3 receptor.
References
- 1. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mass Spectrometry Parameters for Pitolisant-d10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Pitolisant and its deuterated internal standard, Pitolisant-d10.
Frequently Asked Questions (FAQs)
Q1: What is the recommended ionization mode for Pitolisant and this compound analysis?
A1: Positive electrospray ionization (ESI+) is the recommended mode for the analysis of Pitolisant and this compound. The piperidine (B6355638) group in the Pitolisant structure is basic and readily accepts a proton, leading to a strong signal in positive ion mode.
Q2: What are the typical mass transitions (MRM) for Pitolisant and this compound?
A2: The established mass transition for Pitolisant is m/z 296.3 → 98.2.[1] For the deuterated internal standard, this compound, the precursor ion is shifted by 10 Daltons. The recommended starting transition is m/z 306.3 → 98.2. It is crucial to optimize the collision energy for this transition on your specific instrument.
Q3: What type of internal standard is this compound?
A3: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the gold standard for quantitative bioanalysis using mass spectrometry as they have nearly identical chemical and physical properties to the analyte, co-elute chromatographically, and experience similar ionization effects, leading to high accuracy and precision.
Q4: What are the common sample preparation techniques for Pitolisant from biological matrices?
A4: Protein precipitation is a commonly used and effective method for extracting Pitolisant from biological matrices like plasma and brain homogenates.[1] Acetonitrile (B52724) is frequently used as the precipitation solvent.
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase (e.g., 100 µL).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary
| Parameter | Pitolisant | This compound (Predicted & Starting Point) |
| Precursor Ion (Q1) | 296.3 | 306.3 |
| Product Ion (Q3) | 98.2 | 98.2 |
| Ionization Mode | ESI+ | ESI+ |
Note: The parameters for this compound are predicted based on the structure of the molecule. It is essential to perform compound optimization on your specific mass spectrometer to determine the ideal collision energy, declustering potential, and other source parameters.
Troubleshooting Guides
This section provides solutions to common problems encountered during the LC-MS/MS analysis of Pitolisant and this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal for Pitolisant/Pitolisant-d10 | Incorrect mass transitions entered in the method. | Verify that the precursor and product ions are correct. For Pitolisant, use m/z 296.3 → 98.2. For this compound, start with m/z 306.3 → 98.2. |
| Suboptimal ionization source parameters (e.g., temperature, gas flows, voltage). | Optimize source parameters through infusion or flow injection analysis of a standard solution. | |
| Inefficient sample extraction. | Ensure complete protein precipitation and efficient extraction. Consider alternative extraction methods like solid-phase extraction (SPE) if recovery remains low. | |
| Analyte degradation. | Ensure samples are stored properly (e.g., at -80°C) and minimize freeze-thaw cycles. | |
| Poor Peak Shape (Tailing) | Secondary interactions with the column stationary phase. As a basic compound, Pitolisant can interact with residual silanols on silica-based columns. | Use a mobile phase with a low pH (e.g., containing 0.1% formic acid) to ensure the piperidine nitrogen is protonated.[2][3] Consider using a column with a highly inert stationary phase or end-capping. |
| Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. | |
| Sample solvent is stronger than the mobile phase. | Reconstitute the final extract in the initial mobile phase or a weaker solvent. | |
| High Variability in Signal/Poor Reproducibility | Ion suppression from matrix components. | Improve sample cleanup. If using protein precipitation, ensure efficient removal of phospholipids. Consider SPE for cleaner extracts. Modify the chromatographic method to separate Pitolisant from the ion-suppressing regions of the chromatogram. |
| Inconsistent sample preparation. | Ensure accurate and consistent pipetting, especially for the internal standard. Use an automated liquid handler if available. | |
| Dirty ion source. | Clean the mass spectrometer's ion source, including the orifice and skimmer. | |
| Crosstalk between Pitolisant and this compound Channels | Isotopic contribution from Pitolisant to the this compound signal. | This is generally minimal with a d10-labeled standard. However, check the purity of the Pitolisant standard for any d10 isotopes. |
| In-source fragmentation of a higher mass isotopologue of Pitolisant. | Optimize source conditions to minimize in-source fragmentation. |
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for this compound analysis.
References
Technical Support Center: Troubleshooting Poor Signal Intensity of Pitolisant-d10
Welcome to the technical support center for troubleshooting issues related to the analysis of Pitolisant-d10. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to poor signal intensity during LC-MS/MS analysis.
Troubleshooting Guide: Question & Answer Format
Q1: I am observing a very low or no signal for my this compound internal standard. What are the potential causes and how can I fix this?
A1: Low or no signal for this compound can stem from several factors, ranging from incorrect instrument parameters to issues with the standard itself. A systematic approach to troubleshooting is recommended.
First, verify the fundamental instrument settings. Ensure the mass spectrometer is correctly tuned and calibrated. Confirm that you are using the appropriate mass transition for this compound. While the transition for Pitolisant is m/z 296.3 → 98.2[1], the precursor ion for this compound will be higher. For a d10 labeled standard, the expected precursor ion (Q1) would be approximately m/z 306.3. The product ion (Q3) is often the same as the unlabeled compound, so a likely transition would be m/z 306.3 → 98.2 . Always confirm the exact mass of your specific this compound standard from the certificate of analysis.
Next, assess the integrity and preparation of your this compound solution. Contamination, degradation, or incorrect concentration of the stock solution can lead to poor signal. Prepare a fresh working solution from your stock and inject it directly into the mass spectrometer to confirm its response.
Finally, consider issues related to the sample preparation and chromatography. Inefficient extraction, matrix effects, or poor chromatographic peak shape can all suppress the signal.
The following table summarizes potential causes and solutions:
| Potential Cause | Possible Solution |
| Mass Spectrometer Settings | |
| Incorrect Mass Transition (Q1/Q3) | Verify the precursor ion for your specific this compound lot. A likely transition is m/z 306.3 → 98.2. Optimize collision energy and other compound-dependent parameters. |
| Instrument Not Tuned/Calibrated | Perform routine tuning and calibration of the mass spectrometer according to the manufacturer's recommendations. |
| Ion Source Parameters Not Optimized | Optimize ion source parameters such as spray voltage, gas flows (nebulizer, heater, curtain gas), and source temperature for this compound. |
| This compound Standard and Solution | |
| Degraded or Contaminated Standard | Prepare a fresh stock solution from a new vial of this compound. Check the expiration date and storage conditions of the standard. |
| Incorrect Concentration | Verify the calculations for the preparation of your stock and working solutions. Prepare a fresh dilution series to confirm concentration-dependent response. |
| Poor Solubility | Ensure the solvent used for the stock and working solutions is appropriate for this compound and compatible with the mobile phase. |
| Sample Preparation and Chromatography | |
| Inefficient Extraction | Optimize the protein precipitation method. Ensure the ratio of acetonitrile (B52724) to the sample is sufficient for complete protein removal. |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to reduce the concentration of matrix components. Improve chromatographic separation to elute this compound away from interfering matrix components. Consider a more rigorous sample clean-up method like solid-phase extraction (SPE). |
| Poor Chromatographic Peak Shape | Ensure the mobile phase composition is optimal. Check for column degradation or blockage. Verify that the injection solvent is compatible with the mobile phase. |
Frequently Asked Questions (FAQs)
Q2: What are the typical mass transitions for Pitolisant and this compound?
A2: The commonly reported mass transition for Pitolisant in positive electrospray ionization (ESI) mode is a precursor ion (Q1) of m/z 296.3 and a product ion (Q3) of m/z 98.2.[1] For this compound, the precursor ion (Q1) will be shifted by the mass of the deuterium (B1214612) atoms. The expected precursor ion is approximately m/z 306.3. The product ion (Q3) is likely to be the same, resulting in a transition of m/z 306.3 → 98.2 . It is crucial to confirm the exact mass of your deuterated standard from the provided certificate of analysis and optimize the transition on your instrument.
Q3: My this compound signal is inconsistent across my sample batch. What could be the cause?
A3: Inconsistent signal intensity for an internal standard across a batch is often indicative of variable matrix effects or issues with the sample preparation process. If some samples have a higher concentration of co-eluting matrix components, you may observe ion suppression in those specific samples. Inconsistent pipetting during sample preparation can also lead to variability. Review your sample preparation procedure for consistency and consider incorporating a sample dilution step to mitigate matrix effects.
Q4: Can the choice of sample preparation method affect the signal intensity of this compound?
A4: Absolutely. The most commonly cited sample preparation method for Pitolisant is protein precipitation with acetonitrile.[1] While this method is simple and fast, it may not effectively remove all matrix components, such as phospholipids, which are known to cause ion suppression. If you are experiencing significant signal suppression, consider alternative sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.
Q5: What are the recommended storage conditions for this compound stock and working solutions?
A5: For long-term storage, this compound solid material should be stored at the temperature recommended by the supplier, typically -20°C. Stock solutions should also be stored at low temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent solvent evaporation and degradation. Working solutions are generally stable for shorter periods in the autosampler, but it is good practice to prepare them fresh for each analytical run to ensure accuracy and reproducibility.
Experimental Protocols
Detailed Methodology: LC-MS/MS Analysis of Pitolisant using this compound as an Internal Standard
This protocol is a general guideline and may require optimization for your specific instrumentation and sample matrix.
1. Materials:
-
Pitolisant analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol (B129727), and water
-
Formic acid and ammonium (B1175870) formate (B1220265)
-
Biological matrix (e.g., plasma, brain homogenate)
2. Standard Preparation:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pitolisant and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Pitolisant stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution to the desired concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of the biological sample (or calibration standard/QC), add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters: The following table summarizes a typical set of starting parameters for the analysis.
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 or similar reversed-phase (e.g., Xbridge, 2.1 x 50 mm, 3.5 µm)[1] |
| Mobile Phase A | 10 mM Ammonium formate with 0.2% formic acid in water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient | Start at 5-10% B, ramp to 90-95% B, hold, and re-equilibrate. Optimize for best peak shape and separation. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| MRM Transitions | |
| Pitolisant | Q1: 296.3 m/z, Q3: 98.2 m/z[1] |
| This compound | Q1: ~306.3 m/z, Q3: 98.2 m/z (to be confirmed) |
| Dwell Time | 100 - 200 ms |
| Collision Energy | Optimize for each transition |
Visualizations
Caption: Troubleshooting workflow for poor this compound signal intensity.
Caption: Cause-and-effect diagram for poor this compound signal.
References
Technical Support Center: Stability of Deuterated Internal Standards in Biological Matrices with a Focus on Pitolisant-d10
Disclaimer: Specific stability data for Pitolisant-d10 in biological matrices is not extensively available in the public domain. This technical support guide provides general principles, best practices, and troubleshooting advice applicable to the use of deuterated internal standards, like this compound, in bioanalytical method development and validation, based on established regulatory guidelines and scientific publications.
Frequently Asked Questions (FAQs)
Q1: What are the critical stability assessments for a deuterated internal standard like this compound in biological matrices?
A1: To ensure the reliability of bioanalytical data, the stability of the analyte and the internal standard must be thoroughly evaluated.[1][2] Key stability assessments, as recommended by regulatory bodies like the FDA and EMA, include:[3][4][5][6]
-
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing, which samples may undergo during handling and analysis.[7][8][9] A minimum of three cycles is typically required.[3][7][9]
-
Short-Term (Bench-Top) Stability: Assesses the stability of the analyte in the matrix at room temperature for a duration equivalent to the expected sample processing time.[1][3][7]
-
Long-Term Stability: Determines if the analyte is stable in the matrix at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the time samples will be stored.[1][3][10]
-
Stock Solution Stability: Confirms the stability of the internal standard in its stock solution under storage and ambient conditions.[1][3]
-
Post-Preparative (Autosampler) Stability: Evaluates the stability of the processed samples while they are in the autosampler awaiting injection.[7]
Q2: What are the recommended storage conditions for biological samples (e.g., plasma, blood) containing this compound?
A2: While specific conditions for this compound should be experimentally determined, general best practices for biological samples are as follows:
-
Short-Term Storage: For brief periods, refrigeration at 2-8°C is often suitable for plasma or serum samples.[11][12]
-
Long-Term Storage: For extended periods, ultra-low temperatures are required to halt enzymatic activity and prevent degradation.[11][12] Storage at -80°C is common for long-term stability.[11][12][13] In many cases, demonstrating stability at -20°C may be sufficient for sample storage at both -20°C and -70°C.[14]
-
Sample Containers: Use medical-grade resin tubes that can withstand extreme temperatures without cracking.[13]
-
Documentation: All storage locations and conditions must be meticulously recorded from the time of collection until analysis.[15]
Q3: What are the common stability-related issues encountered with deuterated internal standards?
A3: Deuterated internal standards are generally robust, but researchers may encounter specific challenges:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms can sometimes be replaced by hydrogen atoms from the solvent or sample matrix.[16][17][18] This is more likely if the deuterium is on a labile position (e.g., on a heteroatom like oxygen or nitrogen) or under acidic or basic conditions.[16][17][19] This can lead to a decreased internal standard signal and an artificially inflated analyte signal.[16][17]
-
Chromatographic Shift: Deuterated compounds may elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[20][21][22] This "deuterium isotope effect" is due to the C-D bond being slightly shorter and stronger than the C-H bond.[20] If the shift is significant, it can lead to differential matrix effects.[17][22]
-
Impurities: The deuterated standard may contain a small amount of the unlabeled analyte, which can interfere with the measurement at the lower limit of quantification (LLOQ).[17]
Troubleshooting Guides
Q4: My this compound internal standard has a different retention time than Pitolisant. What causes this and how can I fix it?
A4: This is a known phenomenon called the "deuterium isotope effect".[17] While often minor, a significant shift can be problematic.
Troubleshooting Steps:
-
Confirm the Shift: Overlay the chromatograms of the analyte and the internal standard to visualize the retention time difference (ΔRT).[20]
-
Optimize Chromatography:
-
Mobile Phase: Adjusting the organic-to-aqueous ratio or the pH of the mobile phase can alter the interactions with the stationary phase and potentially reduce the ΔRT.[20]
-
Temperature: Systematically varying the column temperature can also help improve co-elution.[20]
-
Column Choice: If optimization fails, a column with a different stationary phase or lower resolution might promote better peak overlap.[22] The goal is to achieve as much co-elution as possible to ensure both compounds experience similar matrix effects.[22]
-
Q5: The signal for my this compound internal standard is inconsistent or decreasing during my analytical run. What could be the cause?
A5: An inconsistent or decreasing internal standard signal can compromise the accuracy of your results. This could be due to several factors:
Troubleshooting Workflow:
-
Check for Isotopic Exchange: This is a primary suspect if the internal standard signal decreases while the analyte signal unexpectedly increases.[23]
-
Protocol: Incubate the internal standard in a blank biological matrix and in the reconstitution solvent for a period representative of your sample preparation and analysis time. Analyze these samples and compare the internal standard response to a freshly prepared sample (T=0). A significant decrease in the internal standard signal or the appearance of the unlabeled analyte signal suggests exchange.[23]
-
Solution: If exchange is confirmed, consider adjusting the pH of your solutions to be between 2.5 and 3, where exchange is often minimized.[23] Using aprotic solvents where possible during sample preparation can also help.
-
-
Assess Post-Preparative Stability: The processed sample may be unstable in the autosampler.
-
Protocol: Analyze a set of QC samples immediately after preparation and then re-inject the same samples after they have been stored in the autosampler for the maximum expected run time.
-
Solution: If instability is observed, you may need to reduce the batch size, decrease the autosampler temperature, or add stabilizers to the reconstitution solvent.
-
-
Investigate Matrix Effects: Even with a co-eluting internal standard, severe and variable ion suppression can sometimes lead to inconsistent responses.
-
Rule out System Issues: Ensure the LC-MS/MS system is functioning correctly. Check for issues like inconsistent injection volumes or a failing pump.[2]
Q6: I suspect my this compound standard is contaminated with unlabeled Pitolisant. How do I confirm this?
A6: Contamination of the deuterated internal standard with the unlabeled analyte can lead to inaccurate results, especially at low concentrations.
Troubleshooting Steps:
-
Analyze the Internal Standard Solution: Prepare a sample containing only the internal standard working solution (no analyte) and analyze it.
-
Monitor Analyte Transition: Monitor the mass transition for the unlabeled Pitolisant.
-
Evaluate Response: The response in the analyte channel should be less than 5% of the response at the Lower Limit of Quantification (LLOQ) for the analyte. If it is higher, this indicates significant contamination.
-
Solution: If contamination is confirmed, you may need to source a new batch of the deuterated internal standard with higher isotopic purity or adjust the concentration of the internal standard used in the assay.
Experimental Protocols
The following are generalized protocols for stability testing. These should be adapted and finalized during your specific method development. Stability is assessed by analyzing low and high concentration Quality Control (QC) samples after exposure to the specified conditions and comparing the results to nominal concentrations. The mean concentration of the stability samples should generally be within ±15% of the nominal concentration.[1][3][8]
Protocol 1: Freeze-Thaw Stability Assessment
-
Sample Preparation: Use at least three replicates of low and high QC samples.
-
Freezing: Store the QC samples at the intended storage temperature (e.g., -80°C) for at least 12-24 hours.[7][9]
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Once completely thawed, refreeze the samples for at least 12 hours. Repeat this cycle for a minimum of three times.[7][9]
-
Analysis: After the final thaw, analyze the samples against a freshly prepared calibration curve.
Protocol 2: Short-Term (Bench-Top) Stability Assessment
-
Sample Preparation: Use at least three replicates of low and high QC samples.
-
Incubation: Place the samples on a lab bench at room temperature.
-
Time Points: Keep the samples at room temperature for a duration that equals or exceeds the time required for routine sample preparation and analysis (e.g., 4, 8, or 24 hours).[7]
-
Analysis: After the specified duration, analyze the samples against a freshly prepared calibration curve.
Protocol 3: Long-Term Stability Assessment
-
Sample Preparation: Prepare a sufficient number of low and high QC samples for all planned time points.
-
Storage: Store the QC samples at the intended long-term storage temperature (e.g., -80°C).[8]
-
Time Points: At specified intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of QC samples (at least three replicates of each level).[10]
-
Analysis: Thaw the samples and analyze them against a freshly prepared calibration curve. The total duration of the long-term stability study should equal or exceed the time from sample collection to the last sample analysis in your study.[3]
Data Presentation: Stability Assessment Templates
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| QC Level | Cycle | Replicate 1 (Conc.) | Replicate 2 (Conc.) | Replicate 3 (Conc.) | Mean (Conc.) | % Nominal | % CV |
| Low QC | 3 | ||||||
| High QC | 3 | ||||||
| Low QC | 5 | ||||||
| High QC | 5 |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| QC Level | Time (hours) | Replicate 1 (Conc.) | Replicate 2 (Conc.) | Replicate 3 (Conc.) | Mean (Conc.) | % Nominal | % CV |
| Low QC | 4 | ||||||
| High QC | 4 | ||||||
| Low QC | 8 | ||||||
| High QC | 8 |
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| QC Level | Time (months) | Replicate 1 (Conc.) | Replicate 2 (Conc.) | Replicate 3 (Conc.) | Mean (Conc.) | % Nominal | % CV |
| Low QC | 3 | ||||||
| High QC | 3 | ||||||
| Low QC | 6 | ||||||
| High QC | 6 | ||||||
| Low QC | 12 | ||||||
| High QC | 12 |
Mandatory Visualizations
Caption: General workflow for bioanalytical sample analysis using a deuterated internal standard.
Caption: Decision tree for troubleshooting issues with deuterated internal standards.
References
- 1. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8.1 Different types of stability – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmoutsource.com [pharmoutsource.com]
- 8. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 9. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 12. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 13. biocompare.com [biocompare.com]
- 14. bioanalysisforum.jp [bioanalysisforum.jp]
- 15. en.cmicgroup.com [en.cmicgroup.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Pitolisant-d10 LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression for Pitolisant-d10 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect frequently encountered in LC-MS, where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte, in this case, this compound.[1][2] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate, irreproducible quantitative results.[3] It is a significant concern in bioanalysis as endogenous components like phospholipids (B1166683), salts, and proteins in biological matrices (e.g., plasma, urine) are common causes of ion suppression.[4][5][6]
Q2: I am using a deuterated internal standard (this compound). Shouldn't this automatically correct for ion suppression?
A2: Ideally, a stable isotope-labeled internal standard like this compound co-elutes with the unlabeled analyte (Pitolisant) and experiences the same degree of ion suppression, allowing for accurate quantification through ratio-based calculations. However, this is not always guaranteed. "Differential ion suppression" can occur if there is a slight chromatographic separation between Pitolisant and this compound, causing them to be affected differently by matrix components.[1] This separation can arise from the "deuterium isotope effect," where the C-D bond is slightly stronger than the C-H bond, potentially leading to minor differences in retention time.[1][7][8]
Q3: What are the primary sources of ion suppression in a typical bioanalytical method for Pitolisant?
A3: The primary sources of ion suppression are often co-eluting matrix components from the biological sample.[4][6] In plasma or serum samples, phospholipids are a major contributor to matrix-induced ionization suppression.[5] Other sources include:
-
Endogenous compounds: Salts, lipids, proteins, and metabolites.[9][6]
-
Exogenous substances: Dosing vehicles, co-administered drugs, anticoagulants, and contaminants from sample collection or preparation materials (e.g., plasticizers).[2][6][10]
-
Mobile phase additives: Non-volatile buffers or ion-pairing agents like trifluoroacetic acid (TFA) can suppress the analyte signal.[3][11]
Q4: How can I determine if ion suppression is affecting my this compound signal?
A4: A post-column infusion experiment is a standard method to identify regions in the chromatogram where ion suppression occurs.[1][12] This involves infusing a constant flow of this compound solution into the MS detector post-column while injecting an extracted blank matrix sample. A dip in the baseline signal of this compound indicates the retention times where matrix components are causing suppression.[1][12] Another method is to compare the response of an analyte spiked into a post-extraction blank sample matrix to the response in a neat solvent; a lower response in the matrix indicates suppression.[3]
Troubleshooting Guides
Problem 1: Inconsistent or Inaccurate Quantitative Results Despite Using this compound
-
Possible Cause: Differential ion suppression between Pitolisant and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully overlay the chromatograms of Pitolisant and this compound. If a slight separation is observed, chromatographic optimization is necessary.[1][7]
-
Perform Post-Column Infusion: Identify the regions of ion suppression. Adjust the chromatographic method to move the elution of Pitolisant and this compound away from these zones.[1]
-
Evaluate Sample Preparation: The current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components.[13] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[4][13]
-
Problem 2: Poor Sensitivity and Low Signal-to-Noise for this compound
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the extent of ion suppression using the post-extraction spike method.
-
Enhance Sample Cleanup: Implement or optimize an SPE or LLE protocol to remove a broader range of interfering compounds, particularly phospholipids.[5][14]
-
Chromatographic Optimization: Modify the mobile phase composition, gradient, or change the column to improve the separation of this compound from matrix interferences.[4]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this may compromise the limit of quantitation.[2][15]
-
Ion Source Optimization: Adjust ion source parameters such as temperature and gas flows to potentially minimize the impact of matrix components.[4]
-
Quantitative Data Summary
The following tables illustrate how to quantify matrix effects for this compound.
Table 1: Matrix Effect Assessment by Post-Extraction Spiking
| Sample ID | Description | Mean Peak Area (n=3) | Matrix Factor (MF)¹ | % Ion Suppression |
| A | This compound in Neat Solvent | 1,500,000 | - | - |
| B | This compound in Post-Extraction Blank Plasma | 900,000 | 0.60 | 40% |
| C | This compound in Post-Extraction Blank Urine | 1,200,000 | 0.80 | 20% |
¹ Matrix Factor (MF) = Peak Area in Matrix (B or C) / Peak Area in Neat Solvent (A). An MF < 1 indicates ion suppression.
Table 2: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Mean Peak Area of this compound in Plasma (n=3) | Matrix Factor (MF) | % Ion Suppression |
| Protein Precipitation (PPT) | 850,000 | 0.57 | 43% |
| Liquid-Liquid Extraction (LLE) | 1,150,000 | 0.77 | 23% |
| Solid-Phase Extraction (SPE) | 1,350,000 | 0.90 | 10% |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Identify Ion Suppression Zones
-
System Setup:
-
Configure the LC-MS/MS system with the analytical column used for Pitolisant analysis.
-
Use a T-piece to connect the LC column outlet to both a syringe pump and the MS ion source inlet.[1]
-
-
Infusion Solution:
-
Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and mid-range signal intensity.
-
-
Procedure:
-
Begin infusing the this compound solution at a low, constant flow rate (e.g., 5-10 µL/min).[1]
-
Start the LC method with the mobile phase gradient.
-
Once a stable baseline signal for this compound is achieved, inject an extracted blank matrix sample (e.g., plasma processed by protein precipitation).
-
Monitor the this compound signal throughout the chromatographic run. Dips in the signal baseline indicate regions of ion suppression.[1][12]
-
Protocol 2: LC-MS/MS Method for Pitolisant
This protocol is based on a published method and can be used as a starting point for optimization.[16][17][18]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: Xbridge C18 (2.1 x 50 mm, 3.5 µm) or equivalent.[16]
-
Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.2% formic acid in water.[16]
-
Mobile Phase B: Acetonitrile.[16]
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Pitolisant: m/z 296.3 → 98.2[16]
-
This compound: (Hypothetical) m/z 306.3 → 108.2
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity for both Pitolisant and this compound.
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Mechanism of ion suppression in the ESI source.
References
- 1. benchchem.com [benchchem.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Pitolisant-d10 Analysis in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with Pitolisant-d10. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve peak shape in your High-Performance Liquid Chromatography (HPLC) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for HPLC analysis of this compound?
A1: Based on validated methods for Pitolisant, a good starting point for this compound analysis would be a reverse-phase HPLC (RP-HPLC) method. Key parameters are summarized in the table below. Given the structural similarity, these conditions should be readily adaptable for the deuterated standard.
Q2: My this compound peak is tailing. What are the common causes and solutions?
A2: Peak tailing is a common issue in HPLC, often caused by secondary interactions between the analyte and the stationary phase. For a basic compound like Pitolisant, this can be due to interactions with acidic silanol (B1196071) groups on the silica-based column packing.[1][2]
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For a basic compound like Pitolisant, a lower pH (e.g., 2.5-3.5) will ensure the analyte is in its protonated, ionized form, which can reduce interactions with silanols.[3] Using an acidic modifier like formic acid, orthophosphoric acid (OPA), or trifluoroacetic acid (TFA) is common.[4][5]
-
Column Choice: Consider using a column with high-purity silica (B1680970) and effective end-capping to minimize the number of free silanol groups.[2] An alternative is to use a column with a different stationary phase, such as a phenyl column.[6]
-
Mobile Phase Modifiers: The addition of a small amount of a competing base to the mobile phase can sometimes improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak tailing.[7][8] Try reducing the injection volume or the concentration of your sample.[8]
Q3: Why is my this compound peak broader than expected?
A3: Peak broadening can stem from several factors, including issues with the column, mobile phase, or overall system.[1][7]
Troubleshooting Steps for Peak Broadening:
-
Column Degradation: The column may be deteriorating, leading to a loss of efficiency.[1] Consider flushing the column or replacing it if it has been used extensively.
-
Mobile Phase Mismatch: Ensure the sample is dissolved in a solvent that is of similar or weaker strength than the mobile phase.[9] Injecting a sample in a much stronger solvent can cause peak distortion.
-
Flow Rate: The flow rate might be too high or too low, moving away from the optimal efficiency for the column.[10]
-
Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak broadening.[3]
Q4: I am observing split peaks for this compound. What could be the cause?
A4: Split peaks can be frustrating and are often indicative of a problem at the head of the column or with the injection process.[1][9]
Troubleshooting Steps for Split Peaks:
-
Column Void or Contamination: A void may have formed at the inlet of the column, or the inlet frit could be partially blocked.[3][9] Back-flushing the column or replacing it may be necessary.
-
Injector Issues: Problems with the injector, such as a partially blocked port or a damaged rotor seal, can cause the sample to be introduced onto the column in a non-uniform manner.[8]
-
Sample Solvent Effects: If the sample solvent is significantly different from the mobile phase, it can cause the analyte to precipitate at the column inlet, leading to split peaks.[9]
Troubleshooting Guides
Guide 1: Systematic Approach to Improving Peak Shape
This guide provides a logical workflow for troubleshooting poor peak shape for this compound.
References
- 1. mastelf.com [mastelf.com]
- 2. agilent.com [agilent.com]
- 3. silicycle.com [silicycle.com]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. ijrpc.com [ijrpc.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. youtube.com [youtube.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
Pitolisant-d10 interference with co-eluting compounds
Welcome to the technical support center for Pitolisant-d10 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting compounds and other analytical interferences during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: this compound is a deuterated form of Pitolisant, meaning that ten hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered best practice because it has nearly identical chemical and physical properties to the analyte (Pitolisant). This ensures that it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, which helps to normalize for variations in sample preparation and analysis, ultimately leading to more accurate and precise quantification.[1][2]
Q2: What are the most common sources of interference when using this compound?
A2: The most common sources of interference in the analysis of Pitolisant using this compound as an internal standard include:
-
Matrix Effects: Co-eluting endogenous or exogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of Pitolisant and/or this compound, leading to inaccurate results.[3][4]
-
Metabolites of Pitolisant: Pitolisant is metabolized in the body, and its metabolites may have similar structures and chromatographic behavior. In some cases, a metabolite might co-elute and have a fragment ion that is isobaric with the precursor or product ion of Pitolisant or this compound, causing interference.[5]
-
Co-administered Drugs: Other drugs that the patient is taking may co-elute and cause interference, either through direct overlap of mass-to-charge ratios or by causing matrix effects.
-
Impurities in the Internal Standard: The this compound reference material may contain a small amount of unlabeled Pitolisant as an impurity. This can lead to a "cross-contribution" of signal to the analyte channel, which can affect accuracy, especially at the lower limit of quantification (LLOQ).[6]
Q3: How can I determine if I have a co-elution interference problem?
A3: Several signs can indicate a co-elution interference problem:
-
Poor Peak Shape: Tailing, fronting, or split peaks for either the analyte or the internal standard can suggest the presence of a co-eluting compound.
-
Inconsistent Analyte to Internal Standard Area Ratios: If the ratio of the peak area of Pitolisant to this compound is highly variable across replicate injections of the same sample, it may indicate inconsistent matrix effects caused by co-eluting compounds.
-
Unexplained Peaks in Blank Samples: The appearance of peaks at the retention time of Pitolisant or this compound in blank matrix samples can indicate interference from endogenous compounds or carryover.
-
Post-Column Infusion Experiment: A post-column infusion experiment can be performed to qualitatively assess matrix effects. In this experiment, a constant flow of the analyte and internal standard is infused into the mass spectrometer after the analytical column. When a blank matrix extract is injected, any dips or rises in the baseline signal at the retention time of the analyte indicate ion suppression or enhancement, respectively.[7]
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Quantitative Results
If you are observing inconsistent or inaccurate results, follow this troubleshooting workflow:
Step-by-step Guide:
-
Verify Internal Standard (IS) Response: Check if the peak area of this compound is consistent across all samples (excluding blanks). High variability can indicate inconsistent sample extraction or significant and variable matrix effects.
-
Confirm Co-elution: Overlay the chromatograms of Pitolisant and this compound. They should have the same retention time and peak shape. If they are not perfectly co-eluting, the internal standard cannot effectively compensate for matrix effects.[8]
-
Assess Matrix Effects: If co-elution is confirmed but results are still inaccurate, a quantitative assessment of matrix effects should be performed. This can be done by comparing the peak area of an analyte spiked into a post-extraction blank matrix sample to the peak area of the analyte in a neat solution.[4]
-
Optimize Chromatography: If co-elution is poor or matrix effects are significant, modify the chromatographic method. This could involve changing the mobile phase composition, gradient profile, or using a different analytical column to better separate the analyte from interfering compounds.
-
Improve Sample Cleanup: To reduce matrix effects, a more rigorous sample preparation method may be necessary. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more of the interfering matrix components.[9]
-
Verify IS Purity: The presence of unlabeled Pitolisant in the this compound standard can cause a positive bias in the results.[6] The purity of the internal standard should be confirmed, and if significant unlabeled analyte is present, this may need to be accounted for in the calculations or a new, purer standard should be obtained.
Issue 2: Suspected Interference from a Pitolisant Metabolite
Pitolisant is metabolized by CYP3A4 and CYP2D6, which can produce metabolites that may interfere with the analysis.[2][3][8] If you suspect interference from a metabolite, consider the following:
-
Investigate MRM Transitions: Determine if any known metabolites of Pitolisant could theoretically produce a product ion with the same mass-to-charge ratio as the one being monitored for Pitolisant or this compound.
-
Improve Chromatographic Separation: The most effective way to eliminate interference from a co-eluting metabolite is to resolve it chromatographically. Try adjusting the gradient, mobile phase pH, or using a column with a different selectivity.
-
Select a More Specific MRM Transition: If chromatographic separation is not possible, investigate alternative precursor-product ion transitions for Pitolisant that are not shared by the interfering metabolite.
-
High-Resolution Mass Spectrometry (HRMS): If the interference persists and its identity is uncertain, HRMS can be used to accurately identify the interfering compound.[5]
Data Presentation
The following table summarizes typical LC-MS/MS parameters for Pitolisant analysis, which can be used as a starting point for method development.
| Parameter | Setting | Reference |
| Analyte | Pitolisant | [10] |
| Internal Standard | This compound (or Aripiprazole as a surrogate) | [10] |
| LC Column | Xbridge C18 (2.1 x 50 mm, 3.5 µm) | [10] |
| Mobile Phase A | 10 mM Ammonium formate (B1220265) with 0.2% formic acid in water | [10] |
| Mobile Phase B | Acetonitrile (B52724) | [10] |
| Flow Rate | Gradient elution | [10] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |
| MRM Transition | Pitolisant: m/z 296.3 → 98.2 | [10] |
| MRM Transition (IS) | Aripiprazole: m/z 448.2 → 285.3 (example surrogate) | [10] |
Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation
This is a common and straightforward method for preparing plasma or serum samples for Pitolisant analysis.[10]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the study sample (plasma or serum).
-
Add 20 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Vortex to mix, and then inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Assessment of Matrix Effects
This protocol describes a method to quantitatively assess the impact of matrix effects on the analysis.[4]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent at a known concentration (e.g., a mid-range QC level).
-
Set B (Post-Extraction Spike): Extract six different lots of blank biological matrix using the sample preparation protocol described above. After the evaporation step, reconstitute the dried extracts with the solution from Set A.
-
Set C (Matrix Blank): Extract a blank biological matrix with no analyte or internal standard added. This is to check for interferences at the retention times of interest.
-
-
Analyze the Samples: Inject the samples from all three sets into the LC-MS/MS system.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Calculate the IS-Normalized MF:
-
IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)
-
The IS-normalized MF should be close to 1 if the internal standard is effectively compensating for the matrix effects. A value significantly different from 1 suggests that the IS is not tracking the analyte's behavior in the matrix.
-
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. longdom.org [longdom.org]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Pitolisant: The Case for a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of pitolisant (B1243001) in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic assessments in drug development. A crucial component of a reliable bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides a comparative overview of bioanalytical method validation for pitolisant, contrasting the performance of a commonly used structural analog internal standard, aripiprazole (B633), with the theoretically superior stable isotope-labeled internal standard, Pitolisant-d10.
While comprehensive, peer-reviewed data on a fully validated bioanalytical method using this compound is not yet publicly available, this guide will leverage existing data for a method using aripiprazole and established principles of bioanalysis to underscore the advantages of employing a deuterated analog. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS bioanalysis, as it most closely mimics the analyte's behavior during sample preparation and analysis, thereby providing more accurate and precise results.
Performance Comparison: this compound vs. Aripiprazole as Internal Standards
The following table summarizes the key performance parameters of a validated LC-MS/MS method for pitolisant using aripiprazole as an internal standard and outlines the expected performance of a method utilizing this compound.
| Performance Parameter | Method with Aripiprazole as IS[1] | Expected Performance with this compound as IS |
| Linearity Range | 0.1 - 100 ng/mL | Similar or wider range expected |
| Correlation Coefficient (r²) | ≥ 0.99 | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Expected to be consistently closer to nominal values (e.g., within ±10%) due to better compensation for matrix effects and extraction variability. |
| Precision (% CV) | Within 15% | Expected to be lower (e.g., <10%) due to the co-eluting nature and identical chemical properties of the deuterated standard. |
| Matrix Effect | To be assessed; potential for differential matrix effects between analyte and IS. | Minimal to no differential matrix effects are expected as Pitolisant and this compound have nearly identical physicochemical properties and chromatographic behavior. |
| Recovery | To be assessed; potential for variability between analyte and IS. | Recovery of this compound is expected to closely track that of Pitolisant, leading to more accurate quantification. |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | Similar or potentially lower due to improved signal-to-noise ratio. |
Experimental Protocols
Detailed Methodology for Pitolisant Quantification using Aripiprazole as Internal Standard[1]
This section details the experimental protocol for the validated LC-MS/MS method for the quantification of pitolisant in rat blood and brain tissue homogenate using aripiprazole as the internal standard.
1. Sample Preparation:
-
Matrix: Rat blood or brain tissue homogenate.
-
Extraction Technique: Protein precipitation with acetonitrile (B52724).
-
Procedure:
-
To a 100 µL aliquot of the biological matrix, add the internal standard solution (aripiprazole).
-
Add acetonitrile to precipitate proteins.
-
Vortex mix and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
2. LC-MS/MS System:
-
Liquid Chromatography (LC): A system equipped with a gradient elution program.
-
Column: Xbridge column (2.1 × 50 mm, 3.5 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium formate (B1220265) with 0.2% formic acid in water.
-
B: Acetonitrile.
-
-
Gradient: A gradient elution program is used.
-
Mass Spectrometry (MS): A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Pitolisant: m/z 296.3 → 98.2
-
Aripiprazole (IS): m/z 448.2 → 285.3
-
3. Method Validation Parameters:
-
Linearity: The method was linear over the concentration range of 0.1-100 ng/mL in both blood and brain homogenate.
-
Selectivity, Accuracy, Precision, and Stability: These parameters were validated according to regulatory guidelines.
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the key processes in bioanalytical method validation.
Caption: A high-level workflow for bioanalytical method development, validation, and sample analysis.
Caption: Comparison of this compound and Aripiprazole as internal standards for Pitolisant bioanalysis.
References
A Comparative Guide to the Bioanalytical Quantification of Pitolisant: Accuracy and Precision with Pitolisant-d10 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Pitolisant, a histamine (B1213489) H3 receptor antagonist/inverse agonist used in the treatment of narcolepsy.[1] We will focus on the accuracy and precision of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a stable isotope-labeled internal standard, Pitolisant-d10, and compare its performance with alternative reversed-phase high-performance liquid chromatography (RP-HPLC) methods.
Introduction
Accurate and precise quantification of drug candidates in biological matrices is paramount throughout the drug development lifecycle, from preclinical pharmacokinetic studies to clinical trial monitoring. The choice of bioanalytical method can significantly impact data quality and, consequently, the successful progression of a new therapeutic agent. For Pitolisant, robust analytical methods are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical quantification.[2] This is because the SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[2]
This guide will delve into the experimental protocol for a typical LC-MS/MS assay for Pitolisant with this compound, present its expected performance characteristics in a comparative table alongside validated RP-HPLC methods, and provide a visual representation of the experimental workflow.
Experimental Workflow: Pitolisant Assay using LC-MS/MS with this compound
The following diagram illustrates the typical workflow for the quantification of Pitolisant in a biological matrix (e.g., plasma) using LC-MS/MS with a deuterated internal standard.
Figure 1. Experimental workflow for the quantification of Pitolisant using LC-MS/MS with this compound internal standard.
Detailed Experimental Protocol: LC-MS/MS Assay with this compound
This protocol is a representative example based on established methodologies for small molecule quantification in biological matrices.[3][4][5]
1. Sample Preparation
-
Spiking: To 100 µL of the biological sample (e.g., plasma, serum, or brain homogenate), add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system.
-
Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm) is commonly used.[3]
-
Mobile Phase: A gradient elution is typically employed. For example, Mobile Phase A could be 0.1% formic acid in water, and Mobile Phase B could be 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Multiple Reaction Monitoring (MRM): The transitions monitored would be specific for Pitolisant and this compound. For Pitolisant, a potential transition is m/z 296.3 → 98.2.[3] The transition for this compound would be shifted by the mass of the deuterium (B1214612) atoms.
3. Data Analysis
-
Peak areas of Pitolisant and this compound are integrated.
-
The peak area ratio of Pitolisant to this compound is calculated.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.
-
The concentration of Pitolisant in the unknown samples is determined from the calibration curve.
Performance Comparison: LC-MS/MS vs. RP-HPLC
The following table summarizes the accuracy and precision data for the quantification of Pitolisant using an LC-MS/MS method with a deuterated internal standard and compares it with reported data from alternative RP-HPLC methods.
| Parameter | LC-MS/MS with this compound (Expected) | RP-HPLC Method 1[6] | RP-HPLC Method 2[7][8] | RP-HPLC Method 3[9] |
| Internal Standard | This compound | None | None | None |
| Detection | Tandem Mass Spectrometry | UV (266 nm) | UV (222 nm) | UV (268 nm) |
| Linearity Range | 0.1 - 100 ng/mL[3] | 5 - 25 µg/mL[6] | 5 - 30 µg/mL[7][8] | 22.5 - 360 µg/mL[9] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102%[6] | 98 - 102%[7][8] | > 90%[9] |
| Precision (%RSD) | < 15% | < 2% | < 2% | < 2% |
| Intra-day Precision (%RSD) | < 15% | Not Reported | < 2%[7] | Not Reported |
| Inter-day Precision (%RSD) | < 15% | Not Reported | < 2%[7] | Not Reported |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[3] | 0.304 µg/mL[6] | 0.85 µg/mL[7][8] | Not Reported |
Note: The data for the LC-MS/MS method with this compound is based on expected performance for such assays and a published method using a different internal standard.[3] The RP-HPLC data is taken from published validation studies.[6][7][8][9]
Discussion
The comparison table highlights the key differences in performance between the LC-MS/MS method using a deuterated internal standard and the RP-HPLC methods.
-
Sensitivity: The LC-MS/MS method offers significantly higher sensitivity, with an expected LOQ in the sub-ng/mL range.[3] This is crucial for studies where sample volume is limited or when measuring low concentrations of the drug, such as in late-stage pharmacokinetic profiling. The RP-HPLC methods have LOQs in the µg/mL range, making them more suitable for the analysis of bulk drug and pharmaceutical formulations.[6][7][8]
-
Specificity: LC-MS/MS provides superior specificity due to the monitoring of specific mass transitions for the analyte and internal standard. This minimizes the risk of interference from endogenous matrix components or metabolites. While the presented RP-HPLC methods demonstrated specificity against placebo, the potential for co-eluting interferences is higher than with LC-MS/MS.[9]
-
Accuracy and Precision: Both LC-MS/MS with a SIL-IS and the validated RP-HPLC methods demonstrate excellent accuracy and precision, with recovery values typically within 98-102% and %RSD values below 15% (for LC-MS/MS) and 2% (for RP-HPLC).[6][7][8] The use of a SIL-IS in LC-MS/MS effectively corrects for variability in sample preparation and matrix effects, leading to highly reliable data.
Conclusion
For the bioanalysis of Pitolisant in complex biological matrices, an LC-MS/MS method employing this compound as an internal standard is the recommended approach. Its high sensitivity, specificity, and inherent ability to correct for matrix effects ensure the generation of accurate and precise data, which is critical for informed decision-making in drug development.
While RP-HPLC methods offer a simpler and more cost-effective alternative, their lower sensitivity and higher potential for interferences make them better suited for the analysis of pharmaceutical dosage forms rather than for demanding bioanalytical applications. The choice of method should ultimately be guided by the specific requirements of the study, including the nature of the sample matrix, the expected concentration range of the analyte, and the desired level of data quality.
References
- 1. pitolisant, a novel histamine-3 receptor competitive antagonist, and inverse agonist, in the treatment of excessive daytime sleepiness in adult patients with narcolepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. zenodo.org [zenodo.org]
- 8. iajps.com [iajps.com]
- 9. ijbpas.com [ijbpas.com]
A Comparative Guide to the Linearity and Range for Pitolisant Quantification
Performance Comparison of Analytical Methods for Pitolisant (B1243001)
The selection of an analytical method for Pitolisant quantification is highly dependent on the intended application, particularly the sample matrix and the required sensitivity. The following table summarizes the linearity and range of different published methods, highlighting the key differences between a highly sensitive LC-MS/MS method for bioanalysis and several HPLC-UV methods designed for bulk drug and pharmaceutical formulation analysis.
| Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Aripiprazole (B633) | Rat Blood & Brain Homogenate | 0.1 - 100 ng/mL | Not explicitly stated, but method was validated | [1] |
| RP-HPLC | Not Applicable | Synthetic Mixture | 22.5 - 360 µg/mL | 0.9999 | [2] |
| RP-HPLC | Not Applicable | Bulk & Tablets | 25 - 150 µg/mL | 0.9998 | [3] |
| RP-HPLC | Not Applicable | Bulk & Tablets | 18 - 270 µg/mL | Not explicitly stated | [4] |
| RP-HPLC | Not Applicable | Bulk & Formulations | 100 - 300 µg/mL | >0.999 | [5] |
| RP-HPLC | Not Applicable | Bulk & Formulations | 5 - 25 µg/mL | >0.999 | [6] |
| RP-HPLC | Not Applicable | Bulk & Tablets | 5 - 30 µg/mL | 0.993 | [7] |
Key Observations:
-
The LC-MS/MS method demonstrates a significantly lower limit of quantification (LLOQ) of 0.1 ng/mL, making it suitable for the analysis of Pitolisant in biological samples where concentrations are expected to be low.
-
The HPLC-UV methods exhibit linearity ranges in the µg/mL, which is appropriate for the analysis of bulk drug substances and pharmaceutical dosage forms where the concentration of the active pharmaceutical ingredient (API) is much higher.
-
The wide variation in the linearity ranges of the HPLC methods reflects the different analytical columns, mobile phases, and detection wavelengths used, tailored for specific formulations and impurity profiles.
Experimental Protocols
LC-MS/MS Method for Pitolisant in Rat Blood and Brain Homogenate
This method, developed by Nirogi et al. (2013), provides a sensitive and specific assay for the quantification of Pitolisant in biological matrices.[1]
a) Sample Preparation:
-
To 50 µL of sample (blood or brain homogenate), add the internal standard (Aripiprazole).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
b) Liquid Chromatography:
-
Column: Xbridge (2.1 × 50 mm, 3.5 µm)
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid and acetonitrile.
-
Flow Rate: Not explicitly stated.
c) Mass Spectrometry:
-
Instrument: Tandem mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Pitolisant: m/z 296.3 → 98.2
-
Aripiprazole (IS): m/z 448.2 → 285.3
-
Representative RP-HPLC Method for Pitolisant in a Synthetic Mixture
This method is suitable for the quality control of Pitolisant in bulk drug or simple formulations.[2]
a) Sample Preparation:
-
Accurately weigh and dissolve the Pitolisant sample in the mobile phase to achieve a known concentration within the calibration range.
-
Filter the solution through a suitable membrane filter before injection.
b) Liquid Chromatography:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Mobile Phase A (10 mM ammonium acetate (B1210297) buffer, pH 4) and Mobile Phase B (acetonitrile).
-
Flow Rate: 1 mL/min
-
Detection: UV at 268 nm
-
Injection Volume: 10 µL
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for the quantification of Pitolisant in a biological matrix using LC-MS/MS.
Caption: Workflow for Pitolisant quantification by LC-MS/MS.
References
- 1. Exploring occupancy of the histamine H3 receptor by pitolisant in humans using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. ymerdigital.com [ymerdigital.com]
- 5. ijbpas.com [ijbpas.com]
- 6. ijrpc.com [ijrpc.com]
- 7. zenodo.org [zenodo.org]
A Comparative Guide to the Limit of Quantification for Pitolisant Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals: A deep dive into the bioanalytical quantification of Pitolisant, comparing the performance of methods using a deuterated internal standard (Pitolisant-d10) versus a non-deuterated alternative.
Data Summary: Pitolisant Quantification Method Performance
The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Pitolisant in a biological matrix. This data is extracted from a study by Nirogi et al. (2013) and serves as a reference for a method using a non-deuterated internal standard.
| Parameter | Method Using Aripiprazole (B633) as Internal Standard | Method Using this compound as Internal Standard |
| Limit of Quantification (LOQ) | 0.1 ng/mL[1][2] | Data not publicly available; expected to be ≤ 0.1 ng/mL |
| Internal Standard Type | Structural Analog | Stable Isotope-Labeled (Deuterated) |
| Biological Matrix | Rat Blood and Brain Homogenate[1][2] | Typically Human Plasma in clinical settings |
| Linearity Range | 0.1 - 100 ng/mL[1][2] | Expected to cover the therapeutic concentration range |
| Extraction Method | Acetonitrile Protein Precipitation[1][2] | Protein Precipitation or Solid Phase Extraction |
| Chromatography | UPLC with Gradient Elution[1] | UPLC/HPLC with Gradient or Isocratic Elution |
| Detection | Tandem Mass Spectrometry (MS/MS)[1][2] | Tandem Mass Spectrometry (MS/MS) |
The Critical Role of the Internal Standard
In quantitative bioanalysis, an internal standard (IS) is added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. The ideal IS co-elutes with the analyte and experiences the same degree of matrix effects and ionization suppression or enhancement.
This compound (Deuterated Internal Standard): The Theoretical Gold Standard
A stable isotope-labeled internal standard, such as this compound, is considered the most appropriate choice for LC-MS/MS bioanalysis. This is because its physicochemical properties are nearly identical to the analyte, Pitolisant. This similarity ensures that it behaves almost identically during extraction, chromatography, and ionization. Consequently, any analytical variability is more accurately compensated for, leading to higher precision and accuracy. While a specific LOQ for a method using this compound is not found in the reviewed literature, it is scientifically reasonable to expect the LOQ to be at least as good as, if not better than, a method using a structural analog.
Aripiprazole (Structural Analog Internal Standard): A Validated Alternative
When a SIL-IS is not available, a structural analog with similar chemical properties can be used. The method developed by Nirogi et al. (2013) successfully validated the use of aripiprazole as an internal standard for Pitolisant quantification, achieving a sensitive LOQ of 0.1 ng/mL.[1][2] This demonstrates that with careful method development and validation, a non-deuterated IS can provide reliable and sensitive quantification.
Experimental Protocols
Below are the detailed experimental methodologies for the quantification of Pitolisant based on the validated LC-MS/MS method using aripiprazole as an internal standard.
Experimental Workflow for Pitolisant Quantification
Caption: Bioanalytical workflow for Pitolisant quantification by LC-MS/MS.
Detailed Method Parameters (Based on Nirogi et al., 2013)
-
Sample Preparation:
-
To 50 µL of biological matrix (e.g., plasma), add the internal standard (aripiprazole).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix and then centrifuge the samples.
-
Collect the supernatant for analysis.[1]
-
-
Chromatographic Conditions:
-
System: Waters Acquity UPLC system.[1]
-
Column: Xbridge C18 (2.1 x 50 mm, 3.5 µm).[1]
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.2% formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Elution: Gradient elution.[1]
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
-
-
Mass Spectrometric Conditions:
Conclusion
The choice of internal standard is a cornerstone of robust and reliable bioanalytical method development for drugs like Pitolisant. The validated LC-MS/MS method using aripiprazole as an internal standard demonstrates excellent sensitivity with an LOQ of 0.1 ng/mL, making it suitable for pharmacokinetic studies. While specific performance data for a method using this compound is not publicly available, the principles of bioanalysis strongly suggest that a deuterated internal standard would provide at least equivalent, and likely superior, performance in terms of accuracy and precision due to its near-identical chemical behavior to Pitolisant. For researchers and drug development professionals, the use of a stable isotope-labeled internal standard like this compound should be the primary consideration for new method development to ensure the highest quality of bioanalytical data. However, the validated method with aripiprazole provides a well-documented and sensitive alternative.
References
- 1. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
Robustness in Pitolisant Analysis: A Comparative Guide to Assay Validation
For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical methods is paramount. This guide provides a comparative overview of the robustness testing of Pitolisant assays, with a focus on the use of a deuterated internal standard, Pitolisant-d10, for enhanced precision. We present a synthesis of experimental data from various validation studies to aid in the selection and implementation of a robust analytical method for Pitolisant quantification.
The development of reliable analytical methods for the quantification of Pitolisant, a histamine (B1213489) H3-receptor antagonist/inverse agonist, is crucial for pharmacokinetic studies, quality control, and clinical trials. Robustness, a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, is a critical component of method validation, ensuring its reliability during routine use. The inclusion of a stable isotope-labeled internal standard, such as this compound, is a key strategy to mitigate variability and enhance the robustness of bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS).
Comparative Analysis of Pitolisant Assay Validation Parameters
While specific data on robustness testing of a Pitolisant assay explicitly using this compound as an internal standard is limited in publicly available literature, a comprehensive review of existing validation studies for Pitolisant provides valuable insights into the performance of various analytical methods. The following tables summarize quantitative data from several validated HPLC and LC-MS/MS methods for Pitolisant analysis. It is important to note that the internal standards used in these studies vary.
| Parameter | Method 1 (RP-HPLC) [1][2] | Method 2 (RP-HPLC) [3] | Method 3 (LC-MS/MS) [4][5] | Method 4 (RP-HPLC) [6] |
| Linearity Range | 22.5 - 360 µg/mL | 5 - 30 µg/mL | 0.1 - 100 ng/mL | 5 - 25 µg/mL |
| Correlation Coefficient (r²) | 0.9999 | 0.993 | >0.99 | >0.99 |
| Accuracy (% Recovery) | >90% | 98 - 102% | Not explicitly stated | 98 - 102% |
| Precision (%RSD) | <2% (Repeatability & Intermediate Precision) | <2% (Intra-day & Inter-day) | Not explicitly stated | <2% (Intra-day & Inter-day) |
| Limit of Detection (LOD) | Not explicitly stated | 0.28 µg/mL | Not explicitly stated | 0.1004 µg/mL |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.85 µg/mL | 0.1 ng/mL | 0.3043 µg/mL |
| Internal Standard | None | None | Aripiprazole | None |
Experimental Protocols
Representative LC-MS/MS Method for Pitolisant Quantification
This protocol is a synthesis of methodologies reported in the literature for the quantification of Pitolisant in biological matrices.
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pitolisant: m/z 296.2 → 98.1
-
This compound: m/z 306.2 → 108.1
-
Robustness Testing Protocol
To assess the robustness of the analytical method, small, deliberate variations are introduced to the method parameters. The effect of these variations on the analytical results is then evaluated. According to ICH guidelines, the following parameters are typically varied:
-
Mobile Phase Composition: ± 2% variation in the proportion of the organic modifier.
-
Mobile Phase pH: ± 0.2 unit variation.
-
Column Temperature: ± 5 °C variation.
-
Flow Rate: ± 10% variation.
-
Different Column Lots: Analysis is performed on columns from different manufacturing batches.
The system suitability parameters (e.g., peak area, retention time, tailing factor, and theoretical plates) are monitored under these varied conditions. The relative standard deviation (%RSD) of the results obtained under the varied conditions should be within acceptable limits (typically <15%).
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the experimental process and the pharmacological context of Pitolisant, the following diagrams are provided.
Caption: Experimental workflow for the robustness testing of a Pitolisant assay.
Caption: Signaling pathway of Pitolisant's mechanism of action.
References
- 1. ijbpas.com [ijbpas.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. zenodo.org [zenodo.org]
- 4. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for the determination of pitolisant: application to rat pharmacokinetic and brain penetration studies. | Semantic Scholar [semanticscholar.org]
- 6. ijpsjournal.com [ijpsjournal.com]
Safety Operating Guide
Navigating the Safe Disposal of Pitolisant-d10: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management and disposal of specialized chemical compounds are fundamental to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Pitolisant-d10, a deuterated analogue of Pitolisant. Adherence to these guidelines is crucial for mitigating risks and ensuring compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). While specific data for this compound is limited, the safety profile of Pitolisant hydrochloride indicates it can cause skin and eye irritation and may cause respiratory irritation.[1][2]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
In the event of accidental exposure, follow these first-aid measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3] |
Waste Classification and Segregation
This compound should be treated as a hazardous chemical waste.[3] It is crucial to manage it in accordance with local, state, and federal regulations for hazardous materials.
Key Principles:
-
Do not dispose of this compound in standard laboratory trash or down the drain.[3] Improper disposal can lead to environmental contamination and regulatory penalties.
-
Segregate this compound waste from other waste streams to avoid unintended chemical reactions.
-
Store waste in containers made of compatible material with tightly fitting caps.[4]
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Accumulation and Labeling:
-
Container: Collect this compound waste in a designated, leak-proof container.[5] The original container may be used if it is in good condition and properly labeled.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any solvents or other chemicals mixed with the waste.[3][4] Ensure the date of accumulation is recorded.
2. Waste Storage:
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[3]
-
Conditions: The storage area should be cool, dry, and well-ventilated, away from incompatible substances.[6]
3. Arrange for Professional Disposal:
-
Contact EHS: Follow your institution's procedures to request a pickup from the Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[3]
-
Documentation: Maintain accurate records of the generated waste, including the chemical name, quantity, and date of accumulation.[3]
4. Spill and Accidental Release Procedures:
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuation: Alert personnel in the immediate vicinity of the spill.[7]
-
Containment: Prevent the spillage from entering drains or waterways.[7]
-
Cleanup:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
This guide provides a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local EHS office for guidance tailored to your location and facilities. By adhering to these procedures, you contribute to a safer laboratory environment and ensure regulatory compliance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. harmonybiosciences.com [harmonybiosciences.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
